3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane
Description
BenchChem offers high-quality 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-8-2-4-9(5-3-8)16(13,14)12-6-10-11(7-12)15-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYGCDFRJNHFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C2)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594063 | |
| Record name | 3-(4-Methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159555-66-5 | |
| Record name | 3-(4-Methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Azabicyclo[3.1.0]hexane Derivatives for Researchers, Scientists, and Drug Development Professionals.
The 3-azabicyclo[3.1.0]hexane ring system, a conformationally constrained saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, leading to high-affinity and selective interactions with various biological targets. This guide provides a comprehensive overview of the diverse biological activities of azabicyclo[3.1.0]hexane derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the experimental protocols for their evaluation.
Synthetic Strategies: Forging the Azabicyclo[3.1.0]hexane Core
The construction of the azabicyclo[3.1.0]hexane skeleton is a key step in accessing the diverse chemical space of its derivatives. Two powerful and frequently employed synthetic methodologies are the [3+2] cycloaddition of azomethine ylides with cyclopropenes and palladium-catalyzed cyclopropanation reactions.
1,3-Dipolar Cycloaddition of Azomethine Ylides
This method provides a convergent and often stereoselective route to the azabicyclo[3.1.0]hexane core. Azomethine ylides, typically generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, undergo a [3+2] cycloaddition with a cyclopropene dipolarophile.[1]
Conceptual Workflow for 1,3-Dipolar Cycloaddition:
Figure 1: General workflow for the synthesis of azabicyclo[3.1.0]hexanes via 1,3-dipolar cycloaddition.
Experimental Protocol: One-Pot Three-Component Synthesis [1][2]
-
Reactant Preparation: In a round-bottom flask, dissolve the corresponding α-dicarbonyl compound (e.g., isatin, 0.3 mmol) and α-amino acid (0.6 mmol) in methanol (8 mL).
-
Addition of Dipolarophile: To the stirred solution, add the cyclopropene (0.3 mmol).
-
Reaction Conditions: Heat the reaction mixture at 60 °C and stir for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired spiro-fused cycloadduct.[2]
Palladium-Catalyzed Cyclopropanation
Palladium catalysis offers an alternative and efficient method for constructing the azabicyclo[3.1.0]hexane framework. This approach typically involves the reaction of a maleimide with a diazo compound or a surrogate in the presence of a palladium catalyst.
Experimental Protocol: Palladium-Catalyzed Cyclopropanation of N-Phenylmaleimide
-
Reaction Setup: To a solution of N-phenylmaleimide (1.0 mmol) in a suitable solvent (e.g., dichloromethane) in a reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%).
-
Reagent Addition: Slowly add a solution of diazomethane in diethyl ether (1.2 mmol) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench any unreacted diazomethane by the dropwise addition of acetic acid.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-azabicyclo[3.1.0]hexane derivative.
Biological Activities and Therapeutic Potential
The rigid azabicyclo[3.1.0]hexane scaffold has been incorporated into molecules targeting a wide array of biological systems, demonstrating significant therapeutic potential in oncology, central nervous system (CNS) disorders, and metabolic diseases.
Antitumor Activity
Several studies have highlighted the potent antiproliferative activity of azabicyclo[3.1.0]hexane derivatives against various cancer cell lines.[2][3]
Mechanism of Action: The antitumor effects of these compounds are believed to be multifactorial. Some derivatives have been shown to induce apoptosis and perturb the cell cycle.[3] Mechanistic studies suggest the involvement of key signaling pathways, including the p53 tumor suppressor pathway and the JAK/STAT signaling cascade.[4]
Illustrative Signaling Pathways in Cancer Targeted by Azabicyclo[3.1.0]hexane Derivatives:
Figure 2: Putative mechanisms of antitumor action involving the p53 and JAK/STAT pathways.
Quantitative Data on Antiproliferative Activity:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Derivative 1f | K562 (human erythroleukemia) | 4 | [2] |
| Derivative 2b | K562 (human erythroleukemia) | 25-27 | [2] |
| Derivative 2c | K562 (human erythroleukemia) | 25-27 | [2] |
| Compound 4 | Jurkat (acute T cell leukemia) | 2-10 | [3] |
| Compound 8 | K-562 | 2-10 | [3] |
| Compound 18 | HeLa (cervical carcinoma) | 2-10 | [3] |
| Compound 24 | Sk-mel-2 (melanoma) | 2-10 | [3] |
Experimental Protocol: MTS Assay for Cell Viability [5][6][7][8]
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1,000 to 100,000 cells per well in a final volume of 100 µL.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the azabicyclo[3.1.0]hexane derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Exposure: Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 10-20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 2 to 4 hours at 37°C until a purple formazan product is visible.
-
Absorbance Reading: If using an MTT-based assay, add 100 µL of detergent reagent to each well and incubate for 2 hours at room temperature in the dark to dissolve the formazan crystals. For MTS, which produces a soluble formazan, this step is not necessary.
-
Data Acquisition: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Central Nervous System (CNS) Activity
Azabicyclo[3.1.0]hexane derivatives have shown significant promise as modulators of key CNS targets, including dopamine D3 receptors and sigma receptors.
The dopamine D3 receptor is a G protein-coupled receptor implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorder.[9][10][11] Azabicyclo[3.1.0]hexane-based compounds have been developed as potent and selective D3 receptor antagonists.
Dopamine D3 Receptor Signaling Pathway:
Figure 3: Simplified schematic of dopamine D3 receptor signaling and its antagonism by azabicyclo[3.1.0]hexane derivatives.
Experimental Protocol: Dopamine D3 Receptor Radioligand Binding Assay [12][13][14][15][16]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D3 receptor.
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg of protein), a fixed concentration of a radioligand with high affinity for the D3 receptor (e.g., [³H]-spiperone, ~0.2 nM), and varying concentrations of the azabicyclo[3.1.0]hexane test compound.
-
Nonspecific Binding: To determine nonspecific binding, include wells containing the radioligand and a high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the Ki value for each test compound by nonlinear regression analysis of the competition binding data.
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones located at the endoplasmic reticulum-mitochondria interface that play a role in cellular stress responses and have been implicated in various CNS disorders.[17][18][19][20] Certain 1-phenyl-3-azabicyclo[3.1.0]hexane derivatives have been identified as high-affinity ligands for sigma receptors.[21]
Structure-Activity Relationship of 1-Phenyl-3-azabicyclo[3.1.0]hexane Sigma Receptor Ligands:
-
The conformational restriction imposed by the bicyclic core is well-tolerated for sigma receptor affinity.[21]
-
Dextrorotatory isomers generally exhibit higher affinity and selectivity for the sigma-1 receptor compared to their levorotatory counterparts.[21]
-
Specific substitutions on the nitrogen atom can significantly influence affinity and selectivity. For instance, an N-phenethyl substituent can confer high selectivity for the sigma-1 receptor.[21]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [21]
-
Membrane Preparation: Prepare crude mitochondrial fractions from guinea pig brains, which are a rich source of sigma-1 receptors.
-
Assay Buffer: Use a 50 mM Tris-HCl buffer (pH 7.4).
-
Reaction Mixture: In microcentrifuge tubes, combine the membrane preparation (approximately 200 µg of protein), a fixed concentration of a selective sigma-1 radioligand (e.g., -pentazocine, ~2 nM), and a range of concentrations of the azabicyclo[3.1.0]hexane test compound.
-
Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).
-
Incubation: Incubate the tubes at 37°C for 120 minutes.
-
Termination and Filtration: Terminate the assay by the addition of ice-cold buffer followed by rapid filtration through glass fiber filters (GF/B) that have been presoaked in a solution of 0.5% polyethylenimine.
-
Washing: Wash the filters three times with ice-cold buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.
Metabolic Disease: DGAT-1 Inhibition
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[22][23][24][25] Inhibition of DGAT1 is a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. Azabicyclo[3.1.0]hexane derivatives have been identified as potent inhibitors of DGAT1.
Mechanism of DGAT-1 in Triglyceride Synthesis:
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. atcc.org [atcc.org]
- 9. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. dspace.ut.ee [dspace.ut.ee]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 19. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. ahajournals.org [ahajournals.org]
- 23. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciencedaily.com [sciencedaily.com]
- 25. researchgate.net [researchgate.net]
The Strategic Advantage of Rigidity: A Technical Guide to 3-Azabicyclo[3.1.0]hexane Compounds in Drug Discovery
Introduction: The Rationale for Rigidity in Medicinal Chemistry
In the intricate dance of drug-receptor interactions, conformational flexibility of a ligand can be both a blessing and a curse. While a flexible molecule can adapt to various binding pockets, this entropic advantage often comes at the cost of reduced binding affinity and selectivity. The field of medicinal chemistry has increasingly embraced the principle of conformational constraint, wherein flexible acyclic or monocyclic systems are replaced with rigid bicyclic or polycyclic scaffolds. This strategy aims to "pre-organize" the pharmacophoric elements of a molecule in a bioactive conformation, thereby minimizing the entropic penalty upon binding and enhancing potency and selectivity. The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a privileged motif in this regard, offering a unique three-dimensional architecture that has been successfully incorporated into a range of biologically active compounds.[1][2] This in-depth guide provides a comprehensive overview of the discovery, synthesis, and application of these conformationally rigid compounds, tailored for researchers, scientists, and drug development professionals.
Core Synthetic Strategies for the 3-Azabicyclo[3.1.0]hexane Scaffold
The construction of the strained bicyclic system of 3-azabicyclo[3.1.0]hexane requires elegant and efficient synthetic methodologies. Several key strategies have been developed, each with its own merits and applications.
Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
A powerful and widely used method for the stereoselective synthesis of the 3-azabicyclo[3.1.0]hexane core is the dirhodium(II)-catalyzed intramolecular cyclopropanation of allylic diazoacetamides. This reaction proceeds through a rhodium carbene intermediate, which then undergoes a concerted cyclopropanation of the adjacent double bond. The choice of rhodium catalyst and its ligands is crucial in controlling the diastereoselectivity of the reaction, allowing for the selective formation of either the exo or endo isomer.[3][4]
Experimental Protocol: Stereoselective Synthesis of exo- and endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates [3][4]
This protocol describes the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate (EDA) to selectively form either the exo or endo product.
-
Materials: N-Boc-2,5-dihydropyrrole, ethyl diazoacetate (EDA), dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or other tailored catalysts), anhydrous solvent (e.g., dichloromethane or hexane), hydrolysis reagents (e.g., lithium hydroxide).
-
Procedure:
-
To a solution of N-Boc-2,5-dihydropyrrole in the chosen anhydrous solvent, add the dirhodium(II) catalyst (typically 0.005 to 1 mol%).
-
Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (e.g., room temperature). The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The resulting crude cyclopropane can then be subjected to hydrolysis (e.g., using LiOH in a mixture of THF and water) to yield the corresponding carboxylic acid.
-
The diastereoselectivity of the product (exo vs. endo) is highly dependent on the choice of dirhodium catalyst and reaction conditions. Purification is typically achieved by column chromatography.
-
Causality Behind Experimental Choices: The use of a dirhodium(II) catalyst is key to facilitating the decomposition of the diazoacetate to a reactive carbene species under mild conditions. The choice of ligands on the dirhodium catalyst influences the steric and electronic environment of the carbene, thereby dictating the stereochemical outcome of the cyclopropanation. Slow addition of the diazo compound prevents its dimerization and other unwanted side reactions.
Caption: Dirhodium(II)-catalyzed cyclopropanation workflow.
Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
Another robust method for constructing the 3-azabicyclo[3.1.0]hexane skeleton is the palladium-catalyzed reaction of maleimides with N-tosylhydrazones.[5][6] This reaction proceeds via the in situ generation of a diazo compound from the N-tosylhydrazone, which then forms a palladium carbene. This intermediate subsequently undergoes cyclopropanation with the maleimide double bond. This method is particularly useful for accessing a variety of substituted 3-azabicyclo[3.1.0]hexane derivatives with high diastereoselectivity.[5][6]
Experimental Protocol: Synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-diones [5][6]
-
Materials: Substituted maleimide (e.g., N-phenylmaleimide), N-tosylhydrazone, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃), base (e.g., K₂CO₃), and solvent (e.g., toluene).
-
Procedure:
-
To a reaction vessel, add the maleimide, N-tosylhydrazone, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solids.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to yield the desired 3-azabicyclo[3.1.0]hexane-2,4-dione.
-
Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle, facilitating the formation of the palladium carbene from the diazo intermediate. The choice of ligand can influence the reactivity and stability of the catalyst. The base is required for the decomposition of the N-tosylhydrazone to the corresponding diazo compound.
Caption: Palladium-catalyzed cyclopropanation workflow.
Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides
A metal-free approach to the 3-azabicyclo[3.1.0]hexane core involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides.[1][7] This reaction is believed to proceed through a tandem Michael addition/intramolecular cyclization cascade. The strong base deprotonates the amide, and the resulting anion undergoes an intramolecular Michael addition to the vinyl group, followed by a proton transfer and subsequent intramolecular nucleophilic attack to form the bicyclic system.
Mechanistic Pathway:
-
Deprotonation of the amide by a strong base (e.g., t-BuOK).
-
Intramolecular Michael addition of the resulting amide anion to the vinyl group.
-
Proton transfer to form a more stable carbanion.
-
Intramolecular nucleophilic substitution to close the five-membered ring and form the 3-azabicyclo[3.1.0]hexane core.
Applications in Medicinal Chemistry
The rigid 3-azabicyclo[3.1.0]hexane scaffold has been successfully employed in the design of potent and selective ligands for various biological targets.
Opioid Receptor Antagonists
Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent and selective µ-opioid receptor antagonists.[8][9] The rigid bicyclic core helps to orient the key pharmacophoric groups, such as an aromatic ring and a basic nitrogen atom, in a conformation that is optimal for binding to the receptor. This has led to the discovery of compounds with picomolar binding affinities.[8] The structure-activity relationship (SAR) studies have shown that substitution on the aromatic ring and the nitrogen atom significantly influences the binding affinity and selectivity.
| Compound | R | µ-Opioid Receptor Ki (nM) |
| 1 | H | 15.3 |
| 2 | 4-Me | 0.43 |
| 3 | 4-Cl | 1.2 |
| 4 | 3,4-diCl | 0.8 |
Data compiled from multiple sources.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The 3-azabicyclo[3.1.0]hexane moiety has also been incorporated into inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target for the treatment of type 2 diabetes.[10] Saxagliptin, a potent and selective DPP-IV inhibitor, features this rigid scaffold.[11] The conformational rigidity of the 3-azabicyclo[3.1.0]hexane core is crucial for its potent inhibitory activity, as it mimics the binding conformation of the natural substrate.
| Compound | P2 Group | DPP-IV IC₅₀ (nM) |
| Saxagliptin | Adamantylglycine | 0.5[11] |
| Analog 1 | Phenylglycine | 27[10] |
| Analog 2 | Cyclohexylglycine | 31[10] |
Data compiled from multiple sources.[10][11]
Other Therapeutic Areas
The versatility of the 3-azabicyclo[3.1.0]hexane scaffold extends to other therapeutic areas, including its use in compounds with antitumor and antibacterial activities.[12] The unique three-dimensional shape of this bicyclic system allows for the exploration of chemical space that is not accessible with more traditional, flexible scaffolds.
Future Perspectives
The discovery and development of conformationally rigid 3-azabicyclo[3.1.0]hexane compounds continue to be an active area of research. Future efforts will likely focus on the development of new and more efficient synthetic methods, particularly those that allow for the enantioselective synthesis of highly substituted derivatives. Furthermore, the application of this privileged scaffold in the design of new therapeutic agents for a wider range of diseases is a promising avenue for future drug discovery endeavors. The insights gained from the successful application of this scaffold in opioid receptor antagonists and DPP-IV inhibitors will undoubtedly guide the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.
References
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228–1235. [Link]
-
Davies, H. M., & Stafford, D. G. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. [Link]
-
Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203. [Link]
-
Li, J., Zhang, Z., Chen, L., Li, M., Zhang, X., & Zhang, G. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691. [Link]
- WO2007017423A2 - Pharmaceutical composition comprising a dpp-iv inhibitor - Google Patents. (n.d.).
-
Matić, M., & Vianello, R. (2019). An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity. Current Medicinal Chemistry, 26(21), 3937–3981. [Link]
-
(2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. ResearchGate. [Link]
-
Logvinov, I. S., Rybalkin, M. A., Kiselev, I. A., Grudtsyn, Y. D., & Khlebnikov, A. F. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6010. [Link]
-
(n.d.). Palladium Catalyzed Cascade Reaction with N-Tosylhydrazones. Digital Commons @ LIU. [Link]
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. PubMed. [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 8(17), 3585–3588. [Link]
-
Wallace, T. W. (2003). Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs. Frontiers in Genetics, 4. [Link]
-
Davies, H. M., & Stafford, D. G. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved January 23, 2026 from [Link].
-
(n.d.). Palladium-catalyzed enantioselective and stereospecific assembly of axially chiral alkylidenecyclobutanes via N- tosylhydrazone-based carbene couplings. ChemRxiv. [Link]
-
(n.d.). Management of Type 2 Diabetes Mellitus by DPP-IV Inhibition. ResearchGate. [Link]
-
Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. PubMed. [Link]
-
(n.d.). Visible Light Induced Brønsted Acid Assisted Pd-Catalyzed Alkyl Heck Reaction of Diazo Compounds and N-Tosylhydrazones. PubMed Central. [Link]
-
(n.d.). Contents. The Royal Society of Chemistry. [Link]
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. RSC Publishing. [Link]
-
Davies, H. M., & Stafford, D. G. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]
-
(n.d.). Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. [Link]
-
(n.d.). Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics with Enhanced Metabolic Stability. PubMed Central. [Link]
-
Li, J., Zhang, Z., Chen, L., Li, M., Zhang, X., & Zhang, G. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols: 3-azabicyclo[3.1.0]hexane Derivatives as Ketohexokinase Inhibitors
Introduction: Targeting Fructose Metabolism in Metabolic Disease
The rising prevalence of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, has spurred intensive research into novel therapeutic targets.[1][2] One such target that has garnered significant attention is ketohexokinase (KHK), also known as fructokinase. KHK is the first and rate-limiting enzyme in fructose metabolism, catalyzing the phosphorylation of fructose to fructose-1-phosphate.[2][3] Unlike glucose metabolism, which is tightly regulated, fructose metabolism through KHK can rapidly deplete intracellular ATP and provide substrates for de novo lipogenesis, contributing to hepatic fat accumulation, insulin resistance, and inflammation.[4][5] There are two isoforms of KHK, KHK-A and KHK-C, with KHK-C being the predominant and more active isoform in the liver, kidney, and intestine.[6] The inhibition of KHK, particularly the KHK-C isoform, presents a promising therapeutic strategy for mitigating the detrimental effects of excessive fructose consumption.[1][2]
The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a promising framework for the development of potent and selective KHK inhibitors.[7][8] These conformationally constrained bicyclic structures serve as isosteres for piperidine motifs and have shown significant potential in various therapeutic areas.[7] A noteworthy example from this class is PF-06835919, a first-in-class KHK inhibitor that has undergone phase 2 clinical trials for the treatment of NAFLD.[8][9] The development of such compounds necessitates robust and reliable in vitro and cell-based assays to characterize their potency, selectivity, and mechanism of action.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of 3-azabicyclo[3.1.0]hexane derivatives as KHK inhibitors. It outlines the theoretical basis for the experimental designs and provides step-by-step protocols for key assays.
Ketohexokinase Metabolic Pathway and Point of Inhibition
The metabolic cascade initiated by KHK is a critical driver of fructose-induced pathology. The following diagram illustrates the pathway and the strategic point of intervention for KHK inhibitors.
Caption: Fructose metabolism initiated by KHK and the inhibitory action of 3-azabicyclo[3.1.0]hexane derivatives.
Biochemical Assays for Determining KHK Inhibitor Potency
The initial characterization of KHK inhibitors typically involves biochemical assays using purified recombinant KHK enzyme. These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of a compound. Two common methods are presented here: a traditional coupled-enzyme assay and a modern high-throughput fluorescence polarization assay.
Protocol 1: Coupled-Enzyme Kinetic Assay (NADH Depletion)
This assay format relies on a series of coupled enzymatic reactions that link the production of ADP by KHK to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[10][11]
Principle:
-
KHK converts fructose and ATP to fructose-1-phosphate and ADP.
-
Pyruvate kinase (PK) uses the generated ADP to convert phosphoenolpyruvate (PEP) to pyruvate.
-
Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.
-
The rate of NADH depletion, measured as a decrease in absorbance at 340 nm, is directly proportional to the KHK activity.
Caption: Workflow of the coupled-enzyme assay for KHK activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Enzyme Mix: In Assay Buffer, prepare a mix of pyruvate kinase (10 U/mL) and lactate dehydrogenase (15 U/mL).
-
Substrate Mix: In Assay Buffer, prepare a mix of 2 mM phosphoenolpyruvate and 0.3 mM NADH.
-
KHK Enzyme: Recombinant human KHK-C diluted in Assay Buffer to the desired concentration (e.g., 50 ng/reaction).
-
ATP Solution: 10 mM ATP in Assay Buffer.
-
Fructose Solution: 10 mM fructose in Assay Buffer.
-
Test Compounds: Prepare a serial dilution of the 3-azabicyclo[3.1.0]hexane derivatives in DMSO. A typical starting concentration is 10 mM.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 2 µL of the test compound dilution in DMSO (for control wells, add 2 µL of DMSO).
-
Add 50 µL of the Substrate Mix to each well.
-
Add 25 µL of the Enzyme Mix to each well.
-
Add 10 µL of the KHK enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the Fructose Solution (or Assay Buffer for no-fructose controls).
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the decrease in absorbance at 340 nm every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates of the compound-treated wells to the DMSO control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Transcreener® ADP² FP Assay
This is a high-throughput screening (HTS) compatible assay that directly detects the ADP produced by the KHK reaction using a fluorescence polarization (FP) immunoassay.[12]
Principle:
-
KHK produces ADP from ATP.
-
The assay mixture contains an ADP antibody and an ADP-fluorophore tracer.
-
In the absence of ADP produced by KHK, the tracer binds to the antibody, resulting in a high FP signal.
-
ADP produced by KHK competes with the tracer for antibody binding. This displacement of the tracer leads to a decrease in the FP signal.
-
The magnitude of the FP signal decrease is proportional to the amount of ADP produced, and thus to KHK activity.
Caption: Principle of the Transcreener® ADP² FP Assay for KHK activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
KHK Reaction Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
KHK Enzyme: Recombinant human KHK-C diluted in KHK Reaction Buffer.
-
Substrate Mix: ATP and fructose in KHK Reaction Buffer at concentrations appropriate for the assay (e.g., 10 µM ATP, 100 µM fructose).
-
Test Compounds: Serial dilutions in DMSO.
-
Transcreener® ADP² FP Detection Mix: Prepare according to the manufacturer's instructions (contains ADP antibody and ADP-tracer).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound dilution in DMSO to each well.
-
Add 10 µL of the KHK enzyme solution.
-
Initiate the reaction by adding 10 µL of the Substrate Mix.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction and detect ADP by adding 10 µL of the Transcreener® ADP² FP Detection Mix.
-
Incubate at room temperature for 60 minutes.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The raw FP data (in millipolarization units, mP) is used.
-
The percentage of inhibition is calculated relative to high (no enzyme) and low (DMSO) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Cell-Based Assay for KHK Inhibitor Efficacy
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to penetrate cells and inhibit KHK in a cellular environment.
Protocol 3: Fructose-Induced Triglyceride Accumulation in HepG2 Cells
This protocol uses the human hepatoma cell line HepG2 to measure the effect of KHK inhibitors on fructose-induced de novo lipogenesis, which is quantified by measuring intracellular triglyceride levels.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed HepG2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Fructose Challenge:
-
The next day, replace the medium with serum-free EMEM containing serial dilutions of the 3-azabicyclo[3.1.0]hexane derivative or DMSO as a vehicle control.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
Add fructose to a final concentration of 5 mM to induce triglyceride accumulation. Include a no-fructose control.
-
Incubate the cells for 24 hours at 37°C.
-
-
Triglyceride Quantification:
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Measure the intracellular triglyceride concentration using a commercially available triglyceride quantification kit according to the manufacturer's protocol.
-
Measure the total protein concentration in each well using a BCA protein assay kit for normalization.
-
-
Data Analysis:
-
Normalize the triglyceride concentration to the total protein concentration for each well.
-
Calculate the percentage of inhibition of fructose-induced triglyceride accumulation for each compound concentration relative to the fructose-treated DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
Data Presentation
The following table provides an example of how to present the data obtained from the described assays for a hypothetical 3-azabicyclo[3.1.0]hexane derivative.
| Compound ID | KHK-C IC50 (nM) (Coupled-Enzyme Assay) | KHK-C IC50 (nM) (Transcreener® Assay) | HepG2 Triglyceride EC50 (nM) |
| Example-1 | 15.2 | 12.8 | 350.5 |
| PF-06835919 | 12 | 10 | 400 |
Screening Cascade for KHK Inhibitor Drug Discovery
The described assays can be integrated into a logical screening cascade to identify and advance promising KHK inhibitor candidates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are KHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketohexokinase - Proteopedia, life in 3D [proteopedia.org]
- 7. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of ketohexokinase in adults with NAFLD reduces liver fat and inflammatory markers: A randomized phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20170183328A1 - Substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors - Google Patents [patents.google.com]
- 11. Bioactivity-Guided Identification of Botanical Inhibitors of Ketohexokinase | PLOS One [journals.plos.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Application Notes & Protocols: Investigating 3-Azabicyclo[3.1.0]hexanes for the Therapeutic Management of Irritable Bowel Syndrome
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 3-azabicyclo[3.1.0]hexane derivatives as potential therapeutic agents for Irritable Bowel Syndrome (IBS). This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for advancing novel chemical entities from initial screening to preclinical validation.
I. Introduction: The Therapeutic Rationale for 3-Azabicyclo[3.1.0]hexanes in IBS
Irritable Bowel Syndrome (IBS) is a multifactorial functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. The pathophysiology of IBS is complex and involves dysregulation of the brain-gut axis, visceral hypersensitivity, altered gut motility, and changes in the gut microbiome. Current therapeutic strategies often provide symptomatic relief but lack disease-modifying effects, highlighting the urgent need for novel pharmacological interventions.
The 3-azabicyclo[3.1.0]hexane scaffold represents a promising class of compounds for the treatment of IBS due to its structural versatility, allowing for the modulation of key central and peripheral nervous system targets implicated in IBS pathophysiology. Two primary mechanisms of action have been identified for different derivatives within this chemical class:
-
Monoamine Reuptake Inhibition: Certain 1-aryl-3-azabicyclo[3.1.0]hexane derivatives have been shown to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] By modulating the synaptic availability of these neurotransmitters in the central and enteric nervous systems, these compounds can potentially alleviate visceral pain, improve mood, and normalize gut function. For instance, the compound DOV 21,947, a (+)-1-(3,4-dichlorophenyl)-3-azabicyclo-[3.1.0]hexane hydrochloride, is a known triple reuptake inhibitor.[2][3]
-
Opioid Receptor Modulation: Other derivatives of 3-azabicyclo[3.1.0]hexane have demonstrated affinity for opioid receptors, particularly the mu-opioid receptor.[4][5] Opioid receptors are well-established targets for pain management and the regulation of gastrointestinal motility. The development of peripherally restricted opioid receptor modulators could offer a therapeutic advantage by minimizing central nervous system side effects.
This guide will detail the necessary experimental workflows to characterize the pharmacological profile of novel 3-azabicyclo[3.1.0]hexane derivatives and assess their therapeutic potential in preclinical models of IBS.
II. Experimental Workflows & Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of 3-azabicyclo[3.1.0]hexane compounds for IBS.
A. Chemical Synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexanes
The synthesis of the 1-aryl-3-azabicyclo[3.1.0]hexane scaffold is a critical first step. A common and effective method involves the hydride reduction of 1-arylcyclopropanedicarboximides.[6]
Protocol 1: Synthesis of 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane
-
Step 1: Synthesis of 1-(4-methylphenyl)cyclopropane-1,2-dicarboximide.
-
To a solution of 4-methylphenylacetic acid and maleimide in a suitable solvent (e.g., acetic anhydride), add a cyclopropanating agent (e.g., diazomethane generated in situ or a palladium catalyst with a suitable carbene precursor).
-
Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product by filtration.
-
Purify the 1-(4-methylphenyl)cyclopropane-1,2-dicarboximide by recrystallization or column chromatography.
-
-
Step 2: Hydride Reduction to 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane.
-
Suspend the purified 1-(4-methylphenyl)cyclopropane-1,2-dicarboximide in a dry aprotic solvent (e.g., tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), to the suspension at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).
-
Filter the resulting mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane.
-
Causality behind Experimental Choices: The use of a strong reducing agent like LiAlH₄ is necessary to reduce both carbonyl groups of the imide to the corresponding amine. The reaction is performed under anhydrous and inert conditions to prevent quenching of the highly reactive hydride reagent.
B. In Vitro Pharmacological Characterization
The initial in vitro characterization aims to determine the primary mechanism of action of the synthesized compounds. This involves assessing their affinity for opioid receptors and their ability to inhibit monoamine reuptake transporters.
Protocol 2: Opioid Receptor Binding Assay
This protocol is adapted from established radioligand binding assays.[7]
-
Objective: To determine the binding affinity (Ki) of the test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Materials:
-
Rat forebrain tissue membrane preparation.
-
Radioligands: [³H]-DAMGO (for µ-opioid receptor), [³H]-DPDPE (for δ-opioid receptor), [³H]-U69,593 (for κ-opioid receptor).
-
Test compounds (3-azabicyclo[3.1.0]hexane derivatives) at various concentrations.
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well polypropylene plates.
-
Glass fiber filters (e.g., Wallac Filtermat B).
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of naloxone.
-
Initiate the binding reaction by adding the rat forebrain membrane preparation to each well.
-
Incubate the plates for 90 minutes at 25°C.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Monoamine Reuptake Inhibition Assay
This protocol is based on methods used to characterize triple reuptake inhibitors.[2]
-
Objective: To determine the potency (IC₅₀) of the test compound to inhibit serotonin, norepinephrine, and dopamine transporters.
-
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).
-
Radiolabeled substrates: [³H]-Serotonin, [³H]-Norepinephrine, [³H]-Dopamine.
-
Test compounds at various concentrations.
-
Reference inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR-12909 (for DAT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Plate the transporter-expressing HEK 293 cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with the test compound or reference inhibitor at various concentrations for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake by adding the respective radiolabeled substrate to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uptake at each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation: In Vitro Pharmacological Profile
| Compound ID | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| Example-001 | >10,000 | >10,000 | >10,000 | 15 | 30 | 100 |
| Example-002 | 50 | 500 | 2000 | >10,000 | >10,000 | >10,000 |
| Control-Fluoxetine | N/A | N/A | N/A | 10 | 250 | 1500 |
| Control-Naloxone | 2 | 20 | 30 | N/A | N/A | N/A |
N/A: Not Applicable
C. In Vivo Preclinical Evaluation in IBS Models
Compounds with promising in vitro profiles should be advanced to in vivo models of IBS to assess their efficacy in a more physiologically relevant context. Key endpoints in these models are the assessment of visceral pain and gastrointestinal motility.
Protocol 4: Assessment of Visceral Hypersensitivity in a Rodent Model of IBS
The colorectal distension (CRD) model is a widely used and validated method to induce and measure visceral pain in rodents.[8]
-
Objective: To evaluate the effect of the test compound on visceral pain perception.
-
Animal Model: Male Wistar rats or C57BL/6 mice. Visceral hypersensitivity can be induced by neonatal maternal separation or by a mild colonic irritant (e.g., acetic acid).[9]
-
Materials:
-
Colorectal distension balloon catheter.
-
Pressure transducer and inflation system.
-
Electromyography (EMG) electrodes, amplifier, and recording system.
-
Test compound and vehicle.
-
Reference analgesic (e.g., morphine).
-
-
Procedure:
-
Surgical Implantation of EMG Electrodes:
-
Anesthetize the animal.
-
Implant bipolar EMG electrodes into the external oblique abdominal muscles.
-
Allow the animal to recover for at least one week.
-
-
Colorectal Distension:
-
Habituate the conscious, lightly restrained animal to the testing apparatus.
-
Insert the lubricated balloon catheter into the colon.
-
Administer the test compound, vehicle, or reference drug via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, perform graded colorectal distension by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 10 seconds) with a rest period in between.
-
Record the visceromotor response (VMR), which is the EMG activity of the abdominal muscles, during each distension.
-
-
-
Data Analysis:
-
Quantify the EMG signal (e.g., by calculating the area under the curve) during the distension period and normalize it to the baseline activity.
-
Plot the VMR against the distension pressure for each treatment group.
-
Compare the VMRs of the test compound-treated group to the vehicle-treated group using appropriate statistical analysis (e.g., two-way ANOVA).
-
Protocol 5: Assessment of Gastrointestinal Motility
The charcoal meal transit assay is a simple and effective method to measure overall gastrointestinal transit time. A more refined method involves the use of non-absorbable colored markers.[10][11]
-
Objective: To determine the effect of the test compound on gastrointestinal transit.
-
Animal Model: Male C57BL/6 mice.
-
Materials:
-
Carmine red dye solution (6% in 0.5% methylcellulose).[10]
-
Test compound and vehicle.
-
Reference agent (e.g., loperamide to decrease motility, or a prokinetic agent to increase it).
-
Oral gavage needles.
-
Clean cages with white paper bedding.
-
-
Procedure:
-
Fast the mice for a defined period (e.g., 4 hours) with free access to water.
-
Administer the test compound, vehicle, or reference agent.
-
After the appropriate pretreatment time, administer the carmine red solution by oral gavage.
-
Place each mouse in an individual clean cage and monitor for the appearance of the first red fecal pellet.[11]
-
Record the time from the gavage of the carmine red to the expulsion of the first red pellet. This is the whole gut transit time.
-
-
Data Analysis:
-
Calculate the mean whole gut transit time for each treatment group.
-
Compare the transit times of the test compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
-
III. Visualization of Key Pathways and Workflows
Diagram 1: Proposed Signaling Pathway for Monoamine Reuptake Inhibitors in IBS
Caption: Proposed mechanism for 3-ABH triple reuptake inhibitors in IBS.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating 3-ABH compounds for IBS treatment.
IV. Conclusion and Future Directions
The 3-azabicyclo[3.1.0]hexane scaffold provides a versatile platform for the development of novel therapeutics for IBS. By systematically applying the synthesis, in vitro, and in vivo protocols detailed in these application notes, researchers can effectively characterize the pharmacological profiles of new chemical entities and identify promising preclinical candidates. Future research should focus on establishing clear structure-activity relationships, optimizing pharmacokinetic and safety profiles, and exploring the potential for combination therapies to address the multifaceted nature of IBS.
V. References
-
Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., ... & Lovell, F. M. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490. [Link]
-
Moffat, D., Patel, S., Day, F., Belfield, A., Donald, A., Rowlands, M., ... & Stimson, L. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo [3.1. 0] hexane core. An example of a'magic methyl'giving a 35-fold improvement in binding. Bioorganic & medicinal chemistry letters, 21(15), 4608-4611. [Link]
-
Laird, J. M., Martinez-Caro, L., Garcia-Nicas, E., & Cervero, F. (2001). A new model of visceral pain and referred hyperalgesia in the mouse. Pain, 92(3), 335-342. [Link]
-
Li, Y., Flesher, C. G., & Zucoloto, A. Z. (2022). Marker-based assays for studying gut transit in gnotobiotic and conventional mouse models. STAR protocols, 3(1), 101111. [Link]
-
Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., & Safir, S. R. (1981). 1-Aryl-3-azabicyclo [3.1. 0] hexanes, a new series of nonnarcotic analgesic agents. Journal of medicinal chemistry, 24(5), 481-490. [Link]
-
Ceuleers, H., Van Spaendonk, H., Hanning, N., Heirbaut, J., Vella, G., De Man, J. G., ... & De Winter, B. Y. (2019). The effect of serine protease inhibitors on visceral pain in different rodent models with an intestinal insult. Frontiers in pharmacology, 10, 139. [Link]
-
U.S. Patent No. 9,205,074. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
-
World Intellectual Property Organization. (2005). Preparation of 3-azabicyclo [3.1.0] hexane derivatives. WO 2005/037790 A1.
-
U.S. Patent No. 9,205,074. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
-
World Intellectual Property Organization. (2005). Preparation of 3-azabicyclo [3.1.0] hexane derivatives. WO 2005/037790 A1.
-
Skolnick, P., Popik, P., Janowsky, A., Beer, B., & Lippa, A. S. (2003). Antidepressant-like actions of DOV 21,947: a "triple" reuptake inhibitor. European journal of pharmacology, 461(2-3), 99-104. [Link]
-
Ghavami, A., Chen, J., Schiffer, W. K., Brodie, J. D., Dewey, S. L., & Miller, E. L. (2011). The novel triple reuptake inhibitor JZAD-IV-22 exhibits an antidepressant pharmacological profile without locomotor stimulant or sensitization properties. Journal of Pharmacology and Experimental Therapeutics, 336(3), 853-861. [Link]
-
Moffat, D., Patel, S., Day, F., Belfield, A., Donald, A., Rowlands, M., ... & Stimson, L. (2011). SAR and biological evaluation of 3-azabicyclo [3.1. 0] hexane derivatives as μ opioid ligands. Bioorganic & medicinal chemistry letters, 21(15), 4612-4615. [Link]
-
MMPC. (2024). Whole Intestinal & Colonic transit time (in vivo). Mouse Metabolic Phenotyping Centers. [Link]
Sources
- 1. US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders - Google Patents [patents.google.com]
- 2. ovid.com [ovid.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2005037790A1 - Preparation of 3-azabicyclo [3.1.0] hexane derivatives - Google Patents [patents.google.com]
- 8. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effect of Serine Protease Inhibitors on Visceral Pain in Different Rodent Models With an Intestinal Insult [frontiersin.org]
- 10. Marker-based assays for studying gut transit in gnotobiotic and conventional mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in 3-Azabicyclo[3.1.0]hexane Synthesis
The 3-azabicyclo[3.1.0]hexane scaffold is a crucial structural motif in a wide array of biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure makes it a valuable constrained proline analogue, influencing the conformation of peptides and enhancing binding to biological targets.[1][2][3] However, the synthesis of these compounds often presents a significant challenge in controlling the relative stereochemistry of the fused cyclopropane and pyrrolidine rings, leading to the formation of diastereomeric mixtures. This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers optimize the diastereoselectivity of their synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causative explanations and actionable protocols.
Question 1: My reaction is producing a nearly 1:1 mixture of exo and endo diastereomers in a metal-catalyzed cyclopropanation. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in metal-catalyzed cyclopropanations, particularly with reagents like ethyl diazoacetate, is highly dependent on the catalyst, solvent, and temperature. The formation of exo and endo isomers is dictated by the transition state energies of the carbene addition to the alkene.[4]
Causality and Mechanistic Insights: The diastereoselectivity arises from the facial selectivity of the metal carbene's approach to the double bond of a pyrrolidine precursor. The steric and electronic environment around the catalytic center, as well as the conformation of the substrate, will favor one approach over the other. For instance, in dirhodium(II)-catalyzed reactions, the ligands on the catalyst play a pivotal role in dictating the stereochemical outcome.[5]
Troubleshooting Steps:
-
Catalyst Screening: The choice of metal and its associated ligands is the most critical factor.
-
Dirhodium(II) Catalysts: Experiment with a variety of dirhodium(II) catalysts. For the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, different rhodium catalysts can favor either the exo or endo product.[5]
-
Palladium Catalysts: In palladium-catalyzed cyclopropanations of maleimides with N-tosylhydrazones, high diastereoselectivities have been achieved.[6][7] Consider screening different palladium sources and ligands.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting the transition state geometry.
-
Conduct a solvent screen using a range of non-polar (e.g., hexanes, toluene), polar aprotic (e.g., dichloromethane, THF), and polar protic (e.g., methanol, ethanol) solvents. Be aware that coordinating solvents can sometimes interfere with catalysis.
-
-
Temperature Optimization: Lowering the reaction temperature often increases diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Attempt the reaction at 0 °C, -20 °C, or even -78 °C. Note that lower temperatures will likely require longer reaction times.
-
-
Substrate Modification: The protecting group on the nitrogen atom can have a significant steric influence.
-
If using a Boc protecting group, consider switching to a larger group like Cbz or a smaller one like a tosyl group to alter the steric bias.
-
Question 2: I am attempting a base-mediated intramolecular cyclization to form the 3-azabicyclo[3.1.0]hexane core, but I am getting low diastereoselectivity. What factors should I investigate?
Answer: In base-promoted intramolecular reactions, such as the addition of an enolate to a vinyl group or an intramolecular Michael addition, the stereochemical outcome is often determined during the protonation of the resulting enolate intermediate.[8]
Causality and Mechanistic Insights: The stereochemistry is set at the point of ring closure and subsequent protonation. The conformation of the transition state leading to cyclization and the steric accessibility for the proton source to approach the intermediate carbanion/enolate are key. The choice of base, solvent, and temperature can influence both of these factors.
Troubleshooting Steps:
-
Base Selection: The nature of the base (steric bulk, counter-ion) can influence the aggregation state and reactivity of the enolate.
-
Screen a variety of bases, from sterically hindered options like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to smaller bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
-
Solvent and Temperature: As with catalytic reactions, these parameters are crucial.
-
Vary the solvent to influence the solvation of the intermediate enolate.
-
Lowering the temperature can enhance selectivity.
-
-
Proton Source: If the protonation is the diastereoselectivity-determining step, the nature of the proton source is important.
-
Consider using a bulky proton source to favor approach from the less hindered face of the enolate.
-
Question 3: I have successfully synthesized my desired diastereomer, but I am observing epimerization during workup or purification. How can I prevent this?
Answer: Epimerization, particularly at a stereocenter alpha to a carbonyl group, is a common issue, often facilitated by acidic or basic conditions.[5]
Causality and Mechanistic Insights: The proton alpha to a carbonyl group is acidic and can be removed by a base to form an enolate. This planar intermediate can then be re-protonated from either face, leading to a mixture of diastereomers. Similarly, acidic conditions can promote enolization and subsequent epimerization.
Troubleshooting Steps:
-
Neutralize the Workup: Ensure that the reaction mixture is brought to a neutral pH before extraction. Use a buffered wash (e.g., saturated aqueous ammonium chloride for quenching organometallic reagents, or a phosphate buffer) to avoid strongly acidic or basic conditions.
-
Careful Chromatography: Silica gel is acidic and can cause epimerization of sensitive compounds.
-
Deactivate the Silica: You can neutralize the silica gel by washing it with a solution of triethylamine (typically 1-2%) in the eluent and then re-equilibrating with the pure eluent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Rapid Purification: Minimize the time the compound spends on the column.
-
-
Post-Purification Isomerization: In some cases, it may be possible to intentionally epimerize an undesired diastereomer to the more stable, desired one. For example, treating a mixture of exo/endo ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylates with sodium tert-butoxide can cause epimerization at the α-carbonyl stereocenter.[5]
Data Presentation: Diastereoselectivity in Dirhodium(II)-Catalyzed Cyclopropanation
The following table summarizes the effect of different dirhodium(II) catalysts on the diastereoselectivity of the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate.[5]
| Entry | Catalyst (mol %) | Solvent | Temp (°C) | Yield (%) | exo:endo Ratio |
| 1 | Rh₂(OAc)₄ (0.1) | Dichloromethane | 40 | 95 | 1:1 |
| 2 | Rh₂(esp)₂ (0.1) | Dichloromethane | 40 | 98 | 1:1.8 |
| 3 | Rh₂(oct)₄ (0.1) | Dichloromethane | 40 | 96 | 1.1:1 |
Data adapted from reference[5]. This demonstrates that even subtle changes to the catalyst can influence the diastereomeric ratio.
Experimental Protocols
Protocol 1: General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation [5]
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in dichloromethane (0.5 M) is added the dirhodium(II) catalyst (0.005–0.1 mol %).
-
The mixture is heated to the desired temperature (e.g., 40 °C).
-
A solution of ethyl diazoacetate (1.1 equiv) in dichloromethane is added slowly via syringe pump over a period of 4-8 hours.
-
After the addition is complete, the reaction is stirred for an additional 1-2 hours.
-
The solvent is removed under reduced pressure, and the crude product is analyzed by ¹H NMR or GC to determine the diastereomeric ratio.
-
The product is purified by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cyclopropanation of Maleimides [6][7]
-
To a solution of the maleimide (1.0 equiv) and N-tosylhydrazone (1.2 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added the palladium catalyst (e.g., Pd(OAc)₂, 5 mol %).
-
A ligand, if required, is added at this stage.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the starting material is consumed (as monitored by TLC).
-
The reaction is cooled to room temperature, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography on silica gel to afford the 3-azabicyclo[3.1.0]hexane derivative.
Visualizations
Diagram 1: Factors Influencing Diastereoselectivity
Caption: Key experimental parameters influencing diastereoselectivity.
Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A systematic workflow for optimizing diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the 3-azabicyclo[3.1.0]hexane skeleton? A1: The primary methods can be categorized into:
-
Cyclopropanation of unsaturated five-membered nitrogen heterocycles: This involves the reaction of a dihydropyrrole derivative with a carbene or carbenoid source.[5]
-
Intramolecular cyclization of appropriately substituted cyclopropanes: This can involve reactions like intramolecular aminolysis or C-H activation/amination tandem reactions.[8]
-
[3+2] Cycloaddition reactions: The reaction of azomethine ylides with cyclopropenes is a powerful method for constructing this scaffold.[9]
-
Palladium-catalyzed cyclopropanation: This has been effectively used with maleimides and N-tosylhydrazones.[6][7]
Q2: How can I separate the exo and endo diastereomers if my optimization efforts are unsuccessful? A2: While the goal is to achieve high diastereoselectivity to avoid separation, it is often necessary.
-
Flash Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial to achieve baseline separation. It has been noted that major diastereoisomers can often be isolated by chromatography on silica gel.[6]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) on either normal or reverse phase can be employed.
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective and scalable purification method.
Q3: Are there any asymmetric methods to synthesize enantiomerically pure 3-azabicyclo[3.1.0]hexanes? A3: Yes, significant progress has been made in asymmetric synthesis.
-
Chiral Catalysts: The use of chiral catalysts, such as copper complexes with chiral ligands or chiral dirhodium(II) catalysts, can induce high enantioselectivity in cyclopropanation and cycloaddition reactions.[9][10]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the cyclization, which can then be cleaved to yield the enantiopure product.
Q4: My Simmons-Smith cyclopropanation is giving low yields. What could be the issue? A4: The Simmons-Smith reaction, which typically uses diiodomethane and a zinc-copper couple, is sensitive to several factors.[11][12]
-
Activation of Zinc: The zinc-copper couple must be freshly prepared and highly active. Inconsistent activation can lead to low yields.
-
Solvent Purity: The reaction is sensitive to moisture. Ensure you are using anhydrous solvents.
-
Substrate Reactivity: Electron-withdrawing groups on the alkene can deactivate it towards cyclopropanation.
References
- Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
- Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates | Request PDF.
- Diastereoselective Construction of Azabicyclo[3.1.0]hexan-2-ones via a Base-Mediated Cascade Annulation of β-oxo-acrylamides with Vinylsulfonium Salts.
- Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
- 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors.
- Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones.
- Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
- Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
- A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides. The Journal of Organic Chemistry.
- Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.
- Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Semantic Scholar.
- Cyclopropanation of Alkenes. Master Organic Chemistry.
- Diastereoselective cascade synthesis of azabicyclo[3.1.0]hexanes from acyclic precursors.
- Technical Support Center: Optimizing Cyclopropan
- Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.
- Synthesis of 310-Helix-Inducing Constrained Analogues of l-Proline.
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
- A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. NIH.
- Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles | MDPI [mdpi.com]
- 9. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 10. Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review | MDPI [mdpi.com]
Technical Support Center: Synthesis of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane
Welcome to the technical support center for the synthesis of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in a range of biologically active molecules, making its efficient synthesis a critical aspect of pharmaceutical research and development.[1] This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane, focusing on a common and effective two-step synthetic route starting from 2,5-dihydrofuran epoxide.[2]
Problem 1: Low Yield in the Epoxide Ring-Opening Step
Question: I am experiencing a low yield of the intermediate, N-(trans-4-hydroxy-tetrahydrofuran-3-yl)-4-methylbenzenesulfonamide, during the reaction of 2,5-dihydrofuran epoxide with p-toluenesulfonamide. What are the likely causes and how can I improve the yield?
Answer:
A low yield in the nucleophilic ring-opening of 2,5-dihydrofuran epoxide by p-toluenesulfonamide is a common hurdle. The primary causes often revolve around incomplete reaction, side reactions, or degradation of the product. Here is a systematic approach to troubleshoot this step:
Causality and Solutions:
-
Incomplete Deprotonation of p-Toluenesulfonamide: The sulfonamide nitrogen is not inherently a strong nucleophile. It requires deprotonation by a suitable base to efficiently attack the epoxide.
-
Solution: Ensure the use of an adequate amount of a suitable base. While the literature suggests potassium carbonate (K₂CO₃), you might consider exploring other bases.[2] The choice of base and its stoichiometry are critical. A stronger base like sodium hydride (NaH) could be used, but with caution to avoid side reactions.
-
-
Suboptimal Reaction Temperature and Time: The reaction kinetics are highly dependent on temperature.
-
Solution: The established protocol suggests heating at 90 °C for 72 hours.[2] If you observe incomplete conversion, consider extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Solution: Dioxane is a commonly used solvent for this reaction.[2] However, you could explore other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which can enhance the rate of nucleophilic substitution reactions.
-
-
Regioselectivity of the Epoxide Opening: While the attack of the sulfonamide at the C2 or C5 position of the 2,5-dihydrofuran epoxide is electronically and sterically favored to yield the desired trans-product, the formation of the other regioisomer is a possibility, which can complicate purification and lower the yield of the desired product.
-
Solution: The regioselectivity of epoxide ring-opening can be influenced by the choice of catalyst and reaction conditions. Lewis acid catalysis can sometimes alter the regioselectivity. However, for this specific substrate, the inherent symmetry should favor the desired product. Careful analysis of your crude product by ¹H NMR can help identify the presence of any isomeric byproducts.
-
Problem 2: Formation of Side Products During Mesylation
Question: During the mesylation of the N-(trans-4-hydroxy-tetrahydrofuran-3-yl)-4-methylbenzenesulfonamide intermediate, I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are these and how can I minimize them?
Answer:
The mesylation of the secondary alcohol is a critical step to form a good leaving group for the subsequent intramolecular cyclization. The formation of side products is often due to the reactivity of the mesylating agent and the reaction conditions.
Causality and Solutions:
-
Formation of an Alkyl Chloride: A common side product during mesylation with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine is the corresponding alkyl chloride. This occurs via nucleophilic attack of the chloride ion (formed from MsCl) on the activated alcohol.
-
Solution: To circumvent this, you can use methanesulfonic anhydride ((Ms)₂O) instead of MsCl. This eliminates the source of chloride ions in the reaction mixture.
-
-
Intermolecular Side Reactions: If the concentration of the amino alcohol is too high, intermolecular reactions can compete with the desired intramolecular cyclization in the subsequent step. This can lead to the formation of dimeric or polymeric byproducts.
-
Solution: While this is more of a concern in the cyclization step, ensuring complete and efficient mesylation at this stage is crucial. Use of a slight excess of the mesylating agent and ensuring the reaction goes to completion can minimize the presence of unreacted alcohol that could participate in side reactions later.
-
-
Over-mesylation or Degradation: Although less common for a secondary alcohol, harsh conditions could potentially lead to side reactions involving the sulfonamide group or degradation of the starting material.
-
Solution: Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature. Monitor the reaction progress closely by TLC to avoid prolonged reaction times once the starting material is consumed.
-
Problem 3: Low Yield in the Intramolecular Cyclization Step
Question: The final intramolecular cyclization of the mesylated intermediate to form 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane is giving me a low yield. What factors influence the efficiency of this step?
Answer:
The intramolecular SN2 reaction to form the bicyclic product is the key step in this synthesis. The yield of this reaction is highly dependent on several factors that influence the rate of the desired cyclization versus competing side reactions.
Causality and Solutions:
-
Inefficient Deprotonation of the Sulfonamide: The nitrogen of the tosylamide needs to be deprotonated to act as an effective intramolecular nucleophile.
-
Solution: A strong base is required for this step. The literature protocol uses potassium carbonate (K₂CO₃) in acetonitrile.[2] If you are experiencing low yields, you could consider a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of base should be made carefully to avoid elimination side reactions.
-
-
Suboptimal Solvent and Concentration: The solvent and concentration play a critical role in promoting intramolecular versus intermolecular reactions.
-
Solution: The reaction should be carried out under high dilution conditions to favor the intramolecular cyclization and minimize intermolecular side reactions. Acetonitrile is a good solvent choice as it is polar and aprotic.[2]
-
-
Reaction Temperature and Time: The rate of cyclization is temperature-dependent.
-
Solution: The established procedure suggests stirring at 45 °C for 16 hours.[2] If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessively high temperatures can promote decomposition or side reactions. Again, TLC monitoring is crucial.
-
-
Stereochemistry of the Precursor: The stereochemical relationship between the hydroxyl group and the sulfonamide in the precursor is critical for a successful intramolecular SN2 reaction, which proceeds via a backside attack.
-
Solution: The trans configuration of the starting N-(trans-4-hydroxy-tetrahydrofuran-3-yl)-4-methylbenzenesulfonamide is ideal for the required anti-periplanar arrangement for the intramolecular cyclization. Ensure that the epoxide opening step has proceeded with the expected stereochemistry.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the tosyl group in this synthesis?
A1: The tosyl (p-toluenesulfonyl) group serves two primary purposes in this synthesis. First, it acts as a protecting group for the nitrogen atom of the resulting amine, making it less basic and preventing unwanted side reactions. Second, and more importantly, the electron-withdrawing nature of the tosyl group increases the acidity of the N-H proton, facilitating its removal by a base in the final intramolecular cyclization step. This allows the nitrogen to act as a potent nucleophile to displace the mesylate leaving group.
Q2: Are there alternative leaving groups to mesylate for the intramolecular cyclization?
A2: Yes, other sulfonate esters can be used as effective leaving groups. The most common alternatives to mesylate (-OMs) are tosylate (-OTs) and triflate (-OTf). Tosylates are similar in reactivity to mesylates. Triflates are significantly more reactive (better leaving groups), which can allow for milder reaction conditions for the cyclization, but they are also more expensive and can be less stable.
Q3: How critical is the purity of the intermediate N-(trans-4-hydroxy-tetrahydrofuran-3-yl)-4-methylbenzenesulfonamide?
A3: The purity of this intermediate is highly critical for the success of the subsequent steps. Impurities from the epoxide opening step can interfere with the mesylation reaction and carry through to the final product, making purification more challenging. It is strongly recommended to purify the amino alcohol intermediate by column chromatography before proceeding to the mesylation step.
Q4: What are the best practices for purifying the final product, 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane?
A4: The final product is typically a solid and can be purified by column chromatography on silica gel.[2] A common eluent system is a gradient of diethyl ether in petroleum ether or ethyl acetate in hexanes.[2] It is important to carefully monitor the chromatography by TLC to ensure good separation from any unreacted starting material or side products. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure product.
Q5: Can I use a different protecting group for the nitrogen instead of tosyl?
A5: Yes, other sulfonamide protecting groups, such as a nosyl (2-nitrobenzenesulfonyl) or a brosyl (4-bromobenzenesulfonyl) group, can be used. These groups also activate the N-H for deprotonation. Non-sulfonamide protecting groups, such as a Boc (tert-butyloxycarbonyl) group, are also a possibility. However, the acidity of the N-H proton under a Boc group is significantly lower than that of a tosyl group, which would necessitate the use of a much stronger base for the intramolecular cyclization. The choice of protecting group will depend on the overall synthetic strategy and the desired reactivity.
Data Summary and Protocols
Optimized Reaction Parameters (Literature Data)
| Step | Reactants | Reagents & Conditions | Yield | Reference |
| Epoxide Opening | 2,5-Dihydrofuran epoxide, p-Toluenesulfonamide | K₂CO₃, BnEt₃N⁺Cl⁻, Dioxane, 90 °C, 72 h | 75% | [2] |
| Mesylation | N-(trans-4-hydroxy-tetrahydrofuran-3-yl)-4-methylbenzenesulfonamide | MsCl, Pyridine, CH₂Cl₂, reflux, 16 h | - | [2] |
| Cyclization | Crude Mesylate | K₂CO₃, Acetonitrile, 45 °C, 16 h | 74% (from the alcohol) | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(trans-4-hydroxy-tetrahydrofuran-3-yl)-4-methylbenzenesulfonamide [2]
-
To a solution of 2,5-dihydrofuran epoxide (1.0 eq) in dioxane, add p-toluenesulfonamide (1.2 eq), potassium carbonate (0.1 eq), and benzyltriethylammonium chloride (0.1 eq).
-
Heat the reaction mixture to 90 °C and stir for 72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane [2]
-
To a solution of N-(trans-4-hydroxy-tetrahydrofuran-3-yl)-4-methylbenzenesulfonamide (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add pyridine (5.1 eq) followed by methanesulfonyl chloride (MsCl, 5.1 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 16 hours.
-
After cooling to room temperature, wash the reaction mixture with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
To a solution of the crude mesylate in acetonitrile, add potassium carbonate (4.0 eq).
-
Stir the mixture at 45 °C for 16 hours.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane.
Caption: Troubleshooting logic for low yield synthesis.
References
-
Hudlicky, T. 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. In e-EROS Encyclopedia of Reagents for Organic Synthesis; 2008. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18459848, 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. [Link]
- Bremner, J. B.; et al. 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. U.S. Patent Application 10/474,489, filed October 10, 2003.
Sources
Handling and storage precautions for 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane
Welcome to the technical support guide for 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile bicyclic aziridine in their synthetic endeavors. Here, we provide essential information on handling, storage, and troubleshooting common experimental challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane and what are its primary applications?
3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane is a synthetic organic compound featuring a strained bicyclic system that includes an epoxide and a tosyl-protected aziridine.[1] This structure makes it a valuable intermediate in organic synthesis. The tosyl group enhances the stability and reactivity of the molecule.[2] Its primary application is as a reagent for preparing unsaturated 1,2-amino alcohols and alkynyl 1,2-amino alcohols, which are important scaffolds in medicinal chemistry.[3]
Q2: What are the recommended storage conditions for this compound?
To maintain its integrity, 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane should be stored at 4°C.[3] It is advisable to store it in a tightly sealed container, in a dry and cool place, away from incompatible materials. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is a good practice to prevent potential degradation from atmospheric moisture.
Q3: What are the main safety hazards associated with 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane?
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
Q4: In which solvents is this compound soluble?
3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane is reported to be soluble in tetrahydrofuran (THF) and diethyl ether (Et2O).[3]
Troubleshooting Guide
The unique strained ring system of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane is key to its reactivity, but it can also be the source of experimental challenges. This section addresses potential issues you might encounter.
Scenario 1: Low or No Reactivity
Q: I am observing slow or incomplete consumption of the starting material. What could be the cause?
A: Several factors could contribute to low reactivity:
-
Reagent Quality: The compound may have degraded due to improper storage. Visually inspect for any change in color or consistency from its typical appearance as a white solid.[3]
-
Solvent Purity: Ensure you are using anhydrous solvents, especially for reactions sensitive to moisture. The presence of water can quench reagents or lead to undesired side reactions.
-
Reaction Temperature: Some reactions involving this reagent require specific temperature control. For instance, reactions with organolithiums are often initiated at low temperatures (e.g., -78°C).[3] Ensure your reaction temperature is appropriate for the specific transformation you are performing.
Scenario 2: Formation of Unexpected Side Products
Q: My reaction is producing a complex mixture of products, and purification is difficult. What are the likely side reactions?
A: The strained aziridine ring is susceptible to nucleophilic attack, which can lead to various ring-opened products.
-
Undesired Ring-Opening: The N-tosyl activated aziridine is reactive towards nucleophiles.[5] If your reaction mixture contains unintended nucleophiles (e.g., water, alcohols from non-anhydrous solvents), you may observe the formation of amino alcohol byproducts. The regioselectivity of this ring-opening can be influenced by steric and electronic factors, potentially leading to a mixture of isomers.
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway versus a potential side reaction.
Caption: Desired vs. side reaction pathways.
Scenario 3: Difficulty with Product Purification
Q: I am struggling to isolate my desired product in a pure form. What purification strategies are recommended?
A: The choice of purification method will depend on the properties of your product.
-
Column Chromatography: This is a common and effective method for purifying products derived from 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane.[3] A typical stationary phase is silica gel. The eluent system will need to be optimized for your specific product, but mixtures of ethyl acetate and petroleum ether or diethyl ether and petroleum ether are good starting points.[3]
-
Aqueous Work-up: Before chromatographic purification, a carefully planned aqueous work-up can remove many impurities. For instance, washing the organic layer with brine can help remove water-soluble byproducts and reagents.[3]
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening
This protocol is a general guideline for the reaction of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane with a nucleophile, inspired by its use in the synthesis of amino alcohols.[3]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane (1 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to the desired temperature (e.g., -78°C or 0°C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add the nucleophile (e.g., an organolithium reagent, 1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Workflow for Handling and Use
Caption: Recommended experimental workflow.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃S | |
| Molecular Weight | 239.29 g/mol | |
| Appearance | White solid | [3] |
| Melting Point | 96-98 °C or 117-117.5 °C | [3] |
| Solubility | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | [3] |
| Storage Temperature | 4°C | [3] |
References
-
Huirong, Y., & Aggarwal, V. K. (n.d.). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. ResearchGate. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. PubChem. Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. PubChem. Retrieved January 23, 2026, from [Link]
- Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
- Ghorai, M. K., Das, K., & Kumar, A. (2007). SN2-type ring opening of substituted-N-tosylaziridines with zinc(II) halides: Control of racemization by quaternary ammonium salt. Journal of Chemical Sciences, 119(1), 69-76.
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives: Strategies and Experimental Insights
The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally restricted piperidine isostere that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature in modern drug discovery, offering improved metabolic stability and target-binding affinity.[1][2] This bicyclic system is a core component of various biologically active compounds, including opioid receptor antagonists, ketohexokinase inhibitors, and other potential therapeutics for neurological disorders.[1][3][4] Consequently, the development of efficient and stereoselective synthetic routes to this valuable framework is of paramount importance to researchers in academia and the pharmaceutical industry.
This guide provides an in-depth comparison of the most prevalent synthetic strategies for constructing 3-azabicyclo[3.1.0]hexane derivatives. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to enable researchers to select and implement the most suitable method for their specific synthetic goals.
Key Synthetic Strategies at a Glance
The construction of the 3-azabicyclo[3.1.0]hexane core can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of a particular route is often dictated by factors such as the desired substitution pattern, stereochemical outcome, scalability, and the availability of starting materials.
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A [label="Transition-Metal-Catalyzed\nCyclopropanation", pos="0,2!"]; B [label="Intramolecular\nCyclization", pos="2,0!"]; C [label="[3+2] Cycloaddition\nReactions", pos="-2,0!"]; D [label="Photochemical\nMethods", pos="0,-2!"];
A -> B [label="Alternative"]; A -> C [label="Alternative"]; B -> D [label="Alternative"]; C -> D [label="Alternative"]; } dot
Caption: Overview of major synthetic routes to 3-azabicyclo[3.1.0]hexane derivatives.
Transition-Metal-Catalyzed Cyclopropanation: A Workhorse Approach
Transition-metal catalysis, particularly with rhodium and palladium complexes, represents one of the most extensively studied and versatile methods for the synthesis of 3-azabicyclo[3.1.0]hexanes.[2] These reactions typically involve the formation of a metal carbene intermediate, which then undergoes cyclopropanation with a suitable alkene substrate.
Rhodium-Catalyzed Intramolecular Cyclopropanation
Rhodium(II) carboxylates are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenes. In the context of 3-azabicyclo[3.1.0]hexane synthesis, the intramolecular cyclopropanation of allylic diazoacetamides is a common strategy. A significant advancement in this area is the use of dirhodium(II) catalysts, which can achieve high turnover numbers and stereoselectivity.[5][6]
A key advantage of this method is the ability to control the stereochemical outcome (exo- vs. endo-isomers) by judicious selection of the rhodium catalyst and reaction conditions.[5][6] For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be directed to selectively form either the exo or endo product.[5][6]
Causality Behind Experimental Choices: The choice of a specific dirhodium(II) catalyst, such as Rh₂(OAc)₄ or a chiral variant, directly influences the stereoselectivity of the cyclopropanation. The ligand environment around the rhodium centers dictates the trajectory of the carbene addition to the double bond. Slow addition of the diazo compound is often crucial to maintain a low concentration of the reactive carbene intermediate, thereby minimizing side reactions such as dimerization.
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Start [label="N-Boc-2,5-dihydropyrrole\n+ Ethyl Diazoacetate", shape=ellipse, fillcolor="#FBBC05"]; Catalyst [label="Dirhodium(II) Catalyst\n(e.g., Rh₂(OAc)₄)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Cyclopropanation", shape=box]; Product [label="Exo/Endo-3-Azabicyclo[3.1.0]hexane\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Catalyst [label="Reactants"]; Catalyst -> Reaction [label="Catalyzes"]; Reaction -> Product [label="Forms"]; } dot
Caption: Workflow for rhodium-catalyzed cyclopropanation.
Palladium-Catalyzed Cyclopropanation
Palladium catalysts offer an alternative to rhodium for cyclopropanation reactions, often utilizing different carbene precursors. A notable example is the palladium-catalyzed reaction of maleimides with N-tosylhydrazones.[7] N-tosylhydrazones serve as in situ sources of diazo compounds upon treatment with a base. This approach provides a practical and often high-yielding route to a variety of 3-azabicyclo[3.1.0]hexane derivatives.[7]
Self-Validating System: The success of this protocol relies on the efficient in situ generation of the diazo compound from the N-tosylhydrazone, followed by its rapid trapping by the palladium catalyst and subsequent cyclopropanation. The reaction progress can be monitored by techniques such as TLC or LC-MS to ensure the consumption of the starting materials and the formation of the desired product.
Intramolecular Cyclization: Metal-Free Pathways
Intramolecular cyclization strategies provide valuable metal-free alternatives for the synthesis of the 3-azabicyclo[3.1.0]hexane core. These methods often rely on the inherent reactivity of strategically functionalized acyclic precursors.
Base-Promoted Intramolecular Michael Addition
A powerful approach involves the base-promoted intramolecular Michael addition of a carbanion to an tethered alkene. For instance, vinyl cyclopropanecarboxamides can be induced to cyclize in the presence of a strong base, such as potassium tert-butoxide (t-BuOK), to afford highly substituted 3-azabicyclo[3.1.0]hexanes.[1][8][9][10] This method is particularly useful for creating conformationally restricted, fused bicyclic systems.[8][9][10]
Expertise & Experience: The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is required to deprotonate the amide, initiating the cyclization. The reaction temperature also plays a crucial role in overcoming the activation barrier for the cyclization while minimizing decomposition.
Photocatalytic Oxidative Cyclopropanation
Visible-light photocatalysis has emerged as a green and powerful tool in organic synthesis. The photocatalytic oxidative cyclopropanation of aza-1,6-enynes offers a mild and operationally simple, metal-free route to 3-azabicyclo[3.1.0]hexane derivatives.[11][12][13] This method typically employs an organic photosensitizer and an oxidant to generate a radical intermediate, which then undergoes a cascade cyclization to form the bicyclic product.[11][12][13]
Authoritative Grounding: The proposed radical pathway for this transformation is often supported by control experiments, such as the addition of radical scavengers, which quench the reaction. This provides strong evidence for the involvement of radical intermediates.
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Start [label="Aza-1,6-enyne", shape=ellipse, fillcolor="#FBBC05"]; Conditions [label="Photocatalyst (e.g., Eosin Y)\nVisible Light, Oxidant", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Radical [label="Radical Intermediate\nFormation", shape=box]; Cyclization [label="Cascade Cyclization", shape=box]; Product [label="3-Azabicyclo[3.1.0]hexane\nDerivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Conditions [label="Reacts under"]; Conditions -> Radical; Radical -> Cyclization; Cyclization -> Product; } dot
Caption: General workflow for photocatalytic oxidative cyclopropanation.
[3+2] Cycloaddition Reactions: Building Complexity
[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, provide a powerful tool for the stereoselective synthesis of highly substituted pyrrolidine rings, which form the five-membered ring of the 3-azabicyclo[3.1.0]hexane system.
A reliable method for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves the 1,3-dipolar cycloaddition of stable azomethine ylides with cyclopropenes.[14][15][16] This approach allows for the construction of complex, spiro-fused systems with high diastereoselectivity.[14]
Trustworthiness: The stereochemical outcome of this cycloaddition is governed by the principles of orbital symmetry and steric hindrance. The reaction typically proceeds via a concerted mechanism, leading to a predictable and highly stereocontrolled formation of the cycloadduct.
Comparative Data of Synthetic Routes
| Synthetic Route | Catalyst/Reagent | Typical Yield | Stereoselectivity | Advantages | Disadvantages | Reference |
| Rhodium-Catalyzed Cyclopropanation | Dirhodium(II) catalysts | 54-90% | High (Exo/Endo selectivity) | High yields, excellent stereocontrol, low catalyst loadings possible. | Requires synthesis of diazo compounds, potential for side reactions. | [5][6] |
| Palladium-Catalyzed Cyclopropanation | Palladium acetate | High | High diastereoselectivity | Readily available starting materials, good functional group tolerance. | May require optimization of ligands and reaction conditions. | [7] |
| Base-Promoted Intramolecular Addition | t-BuOK | Moderate to Good | High | Metal-free, good for fused systems. | Requires specific substrate synthesis, strong base may not be compatible with all functional groups. | [8][9][10] |
| Photocatalytic Oxidative Cyclopropanation | Organic photosensitizer | 60-77% | Good | Metal-free, mild conditions, good functional group tolerance. | May require screening of photocatalysts and oxidants. | [11][12][13] |
| [3+2] Cycloaddition | None (thermal) | Moderate to Good | High diastereoselectivity | Access to complex spirocyclic systems, high stereocontrol. | Limited to specific substrate combinations. | [14] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate via Rhodium-Catalyzed Cyclopropanation[5][6]
-
To a solution of N-Boc-2,5-dihydropyrrole (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at reflux is added a solution of dirhodium(II) acetate (0.005 mol%).
-
A solution of ethyl diazoacetate (1.1 equiv) in the same solvent is added slowly via a syringe pump over several hours.
-
The reaction mixture is stirred at reflux until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then subjected to hydrolysis conditions (e.g., LiOH in THF/water) to yield the corresponding carboxylic acid.
-
The product is purified by column chromatography on silica gel to afford the exo-3-azabicyclo[3.1.0]hexane-6-carboxylate.
Protocol 2: Palladium-Catalyzed Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative from a Maleimide[7]
-
To a mixture of the maleimide (1.0 equiv), N-tosylhydrazone (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., toluene) is added palladium(II) acetate (5 mol%).
-
The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for several hours until completion (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the desired 3-azabicyclo[3.1.0]hexane derivative.
Protocol 3: Base-Promoted Intramolecular Addition of a Vinyl Cyclopropanecarboxamide[8][9][10]
-
To a solution of the vinyl cyclopropanecarboxamide (1.0 equiv) in a dry aprotic solvent (e.g., DMF) is added potassium tert-butoxide (4.0 equiv) at room temperature under an inert atmosphere.
-
The reaction mixture is heated to 110 °C in a sealed tube and stirred for the specified time.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be accomplished through a variety of robust and efficient methods. Transition-metal-catalyzed cyclopropanation, particularly with rhodium, offers excellent stereocontrol and high yields. For researchers seeking metal-free alternatives, intramolecular cyclization strategies, such as base-promoted Michael additions and photocatalytic reactions, provide powerful options. Furthermore, [3+2] cycloaddition reactions open the door to the construction of highly complex and substituted analogs. The choice of the optimal synthetic route will ultimately depend on the specific target molecule and the resources available. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these choices and successfully synthesize these important pharmaceutical building blocks.
References
-
Barashkova, X. A., Latyshev, G., Kotovshchikov, Y., Lukashev, N., & Beletskaya, I. (2022). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Request PDF. [Link]
-
Li, J., Zhang, Z., Chen, L., Li, M., Zhang, X., & Zhang, G. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691. [Link]
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. [Link]
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 27(23), 8206. [Link]
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]
-
Yardley, J. P., Muth, B. E., & Rees, R. W. (1993). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 36(19), 2884-2887. [Link]
-
Reddy, B. V. S., & Kumar, A. (2025). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Chemical Communications. [Link]
-
Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: Practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228–1235. [Link]
-
Li, J., Zhang, Z., Chen, L., Li, M., Zhang, X., & Zhang, G. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. PubMed. [Link]
-
Wang, C., Chen, P., & Jiang, H. (2018). Palladium-Catalyzed Ring-Opening Addition of Activated Vinyl Cyclopropanes with N-Tosylhydrazones. Request PDF. [Link]
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PubMed. [Link]
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]
-
Reddy, B. V. S., & Kumar, A. (2026). Photocatalytic Oxidative Cyclopropanation of Aza-1,6-enynes: Construction of 3-Aza-bicyclo [3.1.0] hexane Derivatives. Request PDF. [Link]
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]
-
Reddy, B. V. S., & Kumar, A. (2025). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]. RSC Publishing. [Link]
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2025). Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Request PDF. [Link]
-
Li, J., Zhang, Z., Chen, L., Li, M., Zhang, X., & Zhang, G. (2025). (PDF) Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. ResearchGate. [Link]
-
Zheng, Y., Yu, X., Lv, S., Mykhailiuk, P. K., Ma, Q., Hai, L., & Wu, Y. (2018). Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. [Link]
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2019). Stereo- and Regioselective 1,3-Dipolar Cycloaddition of the Stable Ninhydrin-Derived Azomethine Ylide to Cyclopropenes. ACS Publications. [Link]
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules, 27(24), 8828. [Link]
-
Bernardi, F., Bottoni, A., & Miscione, G. P. (2001). DFT Study of the Palladium-Catalyzed Cyclopropanation Reaction. Sci-Hub. [Link]
-
Li, J., Zhang, Z., Chen, L., Li, M., Zhang, X., & Zhang, G. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. OUCI. [Link]
-
Nguyen, T.-T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2023). Collection - Stereoselective Synthesis of Either Exo- or Endo-3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Figshare. [Link]
-
Wang, C., Chen, P., & Jiang, H. (2017). Palladium-catalyzed hydroalkylation of methylenecyclopropanes with simple hydrazones. Chemical Science, 8(3), 2097-2101. [Link]
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives. [Link]
-
Ruble, J. C., & Davies, H. M. L. (2025). NOVEL METHODS FOR THE PREPARATION OF 3-AZABICYLCO[3.1,0]HEXANE-6-CARBOXAMIDE DERIVATIVES. WIPO Patentscope. [Link]
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2020). 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. Chemistry of Heterocyclic Compounds, 56(8), 927-947. [Link]
-
Wang, C., Chen, P., & Jiang, H. (2025). Palladium-catalyzed enantioselective and stereospecific assembly of axially chiral alkylidenecyclobutanes via N- tosylhydrazone-based carbene couplings. ChemRxiv. [Link]
-
Li, J., Zhang, Z., Chen, L., Li, M., Zhang, X., & Zhang, G. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0… [ouci.dntb.gov.ua]
- 11. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. beilstein-archives.org [beilstein-archives.org]
A Comparative Guide for Synthetic Strategy: 3-Tosyl- vs. 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane
For the Advanced Researcher, Scientist, and Drug Development Professional
In the intricate landscape of medicinal chemistry and complex molecule synthesis, the 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif, conferring valuable conformational rigidity and providing diverse vectors for functionalization.[1][2] The strategic choice of the nitrogen protecting group on this scaffold is a critical decision that profoundly influences the entire synthetic route. This guide provides an in-depth comparison of two commonly employed analogs: 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane and 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane. We will dissect their synthesis, stability, reactivity, and deprotection protocols, supported by experimental data, to empower chemists in making informed strategic decisions.
Core Structural Features and Properties
Both molecules share the same bicyclic core, featuring a fused aziridine and tetrahydrofuran ring system. This strained architecture is the wellspring of their synthetic utility, priming the aziridine for nucleophilic ring-opening reactions to generate highly functionalized pyrrolidine derivatives. The key distinction lies in the nature of the nitrogen-protecting group: the electron-withdrawing p-toluenesulfonyl (Tosyl, Ts) group versus the sterically bulky and acid-labile tert-butoxycarbonyl (Boc) group.
| Property | 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane | 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane |
| Molecular Formula | C₁₁H₁₃NO₃S[3] | C₉H₁₅NO₃ |
| Molecular Weight | 239.29 g/mol [3] | 185.22 g/mol |
| Appearance | White solid[4] | White or colorless to light yellow powder to lump to clear liquid |
| CAS Number | 159555-66-5[3] | 114214-49-2 |
Synthesis and Accessibility
The choice between the tosyl and Boc analogs often begins with their synthesis. Both are accessible through multi-step sequences, but the starting materials and reaction conditions differ significantly.
Synthesis of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane
A reliable and efficient synthesis starts from 2,5-dihydrofuran epoxide. The first step involves the ring-opening of the epoxide with p-toluenesulfonamide in the presence of a base and a phase-transfer catalyst to afford the corresponding hydroxy sulfonamide. Subsequent mesylation of the hydroxyl group followed by intramolecular cyclization under basic conditions yields the desired N-tosyl bicyclic compound.[4]
Synthesis of 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane
The Boc-protected analog is readily prepared from the commercially available N-Boc-2,5-dihydro-1H-pyrrole (N-Boc-3-pyrroline). A straightforward epoxidation reaction, typically using meta-chloroperoxybenzoic acid (m-CPBA), affords the target compound in high yield.[5]
Scientist's Insight: The synthesis of the Boc analog is notably more direct and proceeds from a more readily available starting material, which can be a significant advantage in terms of time and cost, particularly for large-scale applications.
Reactivity in Nucleophilic Ring-Opening Reactions
The primary synthetic utility of these compounds lies in the stereospecific ring-opening of the aziridine moiety to generate trans-substituted pyrrolidines. The electronic nature of the N-protecting group plays a pivotal role in the reactivity of the aziridine ring.
The strongly electron-withdrawing tosyl group significantly activates the aziridine carbons towards nucleophilic attack. This enhanced electrophilicity allows for reactions with a broader range of nucleophiles, including relatively weak ones. In contrast, the Boc group is less activating, and ring-opening reactions often require more potent nucleophiles or Lewis acid catalysis to facilitate the process.
Comparative Experimental Data
The following table summarizes representative experimental conditions for the nucleophilic ring-opening of both compounds, highlighting the differences in reactivity.
| Nucleophile | Substrate | Reagents and Conditions | Product | Yield | Reference |
| AllylMgBr | 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane | Dry Et₂O, 0 °C, 15 min | tert-butyl-trans-3-allyl-4-hydroxypyrrolidine-1-carboxylate | Not explicitly stated, but used in a multi-step synthesis | [6] |
| NaN₃ | 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane | NaN₃, NH₄Cl, MeOH/H₂O, 80 °C | trans-4-azido-pyrrolidin-3-ol | High (inferred from use in synthesis) | [7] |
| PhLi | 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane | THF, -78 °C to rt | trans-4-phenyl-1-tosylpyrrolidin-3-ol | 85% | [4] |
| ZnCl₂ | 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane | CH₂Cl₂, reflux | trans-4-chloro-1-tosylpyrrolidin-3-ol | High (inferred from general procedure) | General method for N-tosyl aziridines |
Expert Analysis: The N-tosyl derivative's heightened reactivity is evident from the milder conditions and wider array of nucleophiles it can accommodate. The use of organolithium reagents at low temperatures underscores its high electrophilicity. Conversely, the N-Boc variant often necessitates stronger nucleophiles like Grignard reagents or elevated temperatures for successful ring-opening. This difference is a critical factor in planning synthetic sequences, as the robustness of other functional groups in the molecule must be considered.
Stability and Orthogonality
The stability of the protecting group under various reaction conditions determines its compatibility with other synthetic transformations, a concept known as orthogonality.
-
3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane : The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions. Its lability towards acids (e.g., trifluoroacetic acid, HCl) makes it an excellent choice when subsequent steps require basic or reductive conditions.[8]
-
3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane : The tosyl group exhibits exceptional stability across a broad pH range and is resistant to many oxidizing and reducing agents. This robustness allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected nitrogen. However, this stability also necessitates harsher conditions for its removal.
Deprotection Strategies: A Key Differentiator
The ease and selectivity of protecting group removal are paramount in the final stages of a synthesis. Here, the two compounds present a stark contrast.
Deprotection of the Boc Group
The removal of the Boc group is typically straightforward and high-yielding, proceeding under mild acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a standard and highly effective method.[8]
Self-Validation in Protocol Design: When selecting a deprotection strategy, particularly for the robust tosyl group, it is crucial to perform small-scale test reactions to ensure the stability of other functionalities within the substrate. The progress of the deprotection can be monitored by TLC or LC-MS to avoid over-reduction or side reactions.
Strategic Application in Drug Discovery
The choice between the tosyl and Boc-protected scaffolds is ultimately dictated by the overall synthetic strategy.
-
3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane is often favored in syntheses where the pyrrolidine core is elaborated early, and subsequent steps involve non-acidic conditions. Its utility is exemplified in the synthesis of arginase inhibitors, where the initial ring-opening with a Grignard reagent is followed by a series of transformations that are compatible with the Boc group, which is removed in a later step under mild acidic conditions. [6]
-
3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane is the reagent of choice when its high reactivity is needed for the initial ring-opening with a less reactive nucleophile, or when subsequent synthetic steps require harsh conditions that a Boc group would not survive. The robust nature of the tosyl group ensures the integrity of the nitrogen protection throughout a lengthy and complex synthetic sequence.
Conclusion
Both 3-Tosyl- and 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane are valuable building blocks for the synthesis of complex, biologically active molecules. The selection of one over the other is a strategic decision based on a careful analysis of the planned synthetic route.
-
Choose 3-Boc-6-oxa-3-azabicyclo[3.1.0]hexane for:
-
More straightforward and cost-effective synthesis.
-
When mild, acidic deprotection is desired.
-
When subsequent reaction conditions are basic or reductive.
-
-
Choose 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane for:
-
Enhanced reactivity in ring-opening reactions with a wider range of nucleophiles.
-
When exceptional stability of the protecting group is required for downstream transformations.
-
When the harsh conditions required for deprotection are compatible with the overall molecular structure.
-
By understanding the distinct chemical personalities of these two reagents, researchers can design more efficient, robust, and successful synthetic strategies in the pursuit of novel therapeutics and complex chemical entities.
References
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, e202301017. [Link]
-
Zapol'skii, V. A., et al. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 8, 621–628. [Link]
-
Van Zandt, M. C., et al. (2019). Discovery of N-Substituted 3-Amino-4-(3-Boronopropyl)Pyrrolidine-3-Carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II. Journal of Medicinal Chemistry, 62(17), 8164–8177. [Link]
- Kallam, S. R., et al. (2017). A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient cis-cypermethric acid. Tetrahedron, 73(29), 4285-4294.
-
Zapol'skii, V. A., et al. (2012). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. National Institutes of Health. [Link]
- Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Friedel-Crafts-type Alkylation of Indoles with 2-Azetidinones and 2-Oxo-azetidine-4-carbaldehydes as an Entry to Biologically Active Compounds. Current Organic Chemistry, 11(4), 357-368.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18459848, 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. Retrieved January 23, 2026, from [Link].
- Komine, T., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3163-3168.
- Ankner, T., & Hilmersson, G. (2009).
-
Hilmersson, G. (2010). Samarium(II)-mediated Reactions in Organic Synthesis - Method Development and Mechanistic Investigation. Gupea. [Link]
-
Kim, D. H., et al. (2002). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 67(22), 7647–7650. [Link]
-
Alonso, D. A., et al. (2005). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 70(16), 6404–6408. [Link]
- Gordo, J., et al. (2018).
-
ResearchGate. (n.d.). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. Retrieved January 23, 2026, from [Link]
-
Maslivetc, V. (2019). Metal-Templated Assembly of Heterocyclic Rings via Nucleophilic Cyclization of Cyclopropenes. CORE. [Link]
-
Chem-Station. (2016, February 2). Samarium(II) Iodide. Chem-Station Int. Ed.[Link]
-
Reissig, H.-U., & Zimmer, R. (2010). Samarium(II)‐Promoted Cyclizations of Nonactivated Indolyl Sulfinyl Imines to Polycyclic Tertiary Carbinamines. Refubium - Freie Universität Berlin. [Link]
-
Roy, M. S., et al. (2023). Total Syntheses of Haploscleridamine, Villagorgin A and an Approach Towards Lissoclin C. Organic & Biomolecular Chemistry, 21(5), 988-996. [Link]
Sources
- 1. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane | C11H13NO3S | CID 18459848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. ChemInform Abstract: Studies on the Ring Opening Reactions of 3‐Oxa‐1‐azabicyclo[3.1.0]hexan‐2‐ones. Synthesis of Aminomethyl Oxazolidinones and Aziridinyl Ureas. / ChemInform, 2012 [sci-hub.box]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Strategic Guide to Nitrogen Protection in Pyrrolidine Synthesis: Alternatives to Boc
For researchers, medicinal chemists, and drug development professionals, the synthesis of substituted pyrrolidines is a cornerstone of modern pharmaceutical science. The pyrrolidine ring is a privileged scaffold, appearing in a vast array of natural products and clinically significant drugs.[1] Its synthesis, however, often necessitates the strategic use of protecting groups for the ring nitrogen to ensure chemoselectivity and achieve the desired molecular architecture. The tert-Butoxycarbonyl (Boc) group has long been a workhorse in this field, prized for its stability and straightforward, acid-labile deprotection. However, the often harsh acidic conditions required for Boc removal can be incompatible with sensitive functional groups elsewhere in the molecule, prompting the need for a more nuanced and versatile toolkit of orthogonal protecting groups.
This guide provides an in-depth comparison of viable alternatives to the Boc group for the protection of the pyrrolidine nitrogen. We will delve into the practical considerations for the selection, installation, and cleavage of these groups, supported by experimental data and protocols. Our focus is on empowering the synthetic chemist to make informed decisions that streamline synthesis, enhance yields, and broaden the scope of accessible pyrrolidine-based targets.
The Landscape of Orthogonal N-Protecting Groups for Pyrrolidine
The concept of "orthogonality" in protecting group strategy is paramount; each group should be removable under a specific set of conditions that leave other protecting groups in the molecule intact.[2] This allows for the sequential unmasking and functionalization of different reactive sites. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily cleaved without compromising the integrity of the target molecule.
Below, we compare several key alternatives to the Boc group, each with its unique profile of stability and reactivity.
Core Comparison of Pyrrolidine N-Protecting Groups
| Protecting Group | Structure | Introduction Reagent(s) | Cleavage Conditions | Stability Profile | Orthogonal to Boc? |
| Boc | tert-Butoxycarbonyl | Boc₂O, DMAP, Et₃N | Strong Acid (TFA, HCl) | Stable to base, hydrogenolysis, mild acid | - |
| Cbz (Z) | Carboxybenzyl | Cbz-Cl, NaHCO₃ | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions | Yes |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, NaHCO₃ | Base (e.g., 20% Piperidine in DMF) | Stable to acid and hydrogenolysis | Yes |
| Alloc | Allyloxycarbonyl | Alloc-Cl, Pyridine | Pd(PPh₃)₄, Phenylsilane | Stable to acidic and basic conditions | Yes |
| Teoc | 2-(Trimethylsilyl)ethoxycarbonyl | Teoc-OSu, Et₃N | Fluoride Source (e.g., TBAF) | Stable to acid, base, and hydrogenolysis | Yes |
| Ns | Nosyl (2-Nitrobenzenesulfonyl) | Ns-Cl, Pyridine | Thiol (e.g., Thiophenol), Base (e.g., K₂CO₃) | Stable to acid | Yes |
| Ts | Tosyl (p-Toluenesulfonyl) | Ts-Cl, Pyridine | Reducing Agents (e.g., Na/NH₃, SmI₂) or Strong Acid (HBr/AcOH) | Stable to a wide range of conditions | Yes (with specific cleavage) |
Strategic Selection and Experimental Workflows
The choice of a protecting group is dictated by the overall synthetic strategy. The following sections provide a deeper dive into the practical application of each alternative, including detailed experimental protocols for their use with a simple pyrrolidine substrate.
Carboxybenzyl (Cbz): The Classic Hydrogenolysis-Labile Group
The Cbz group is a stalwart in peptide and heterocyclic synthesis. Its removal via catalytic hydrogenation offers exceptionally mild and clean deprotection, leaving behind only toluene and carbon dioxide as byproducts. This makes it an excellent choice for substrates that are sensitive to either acidic or basic conditions.
Causality in Experimental Choices: The use of a mild base like sodium bicarbonate in the protection step is sufficient to neutralize the HCl generated without promoting side reactions. For deprotection, palladium on carbon is the standard catalyst for its high activity and ease of handling. The reaction is typically carried out under a positive pressure of hydrogen to ensure efficient reduction.
Caption: Workflow for Fmoc protection and deprotection of pyrrolidine.
Experimental Protocol: N-Fmoc Protection of Pyrrolidine
-
Dissolve pyrrolidine (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv).
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 equiv) in dioxane.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to give N-Fmoc-pyrrolidine.
Experimental Protocol: Base-Mediated Deprotection of N-Fmoc-Pyrrolidine
-
Dissolve N-Fmoc-pyrrolidine (1.0 equiv) in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The crude product can be purified by column chromatography or acid-base extraction to isolate the free pyrrolidine.
Allyloxycarbonyl (Alloc): Palladium-Catalyzed Deprotection
The Alloc group offers a unique deprotection pathway via palladium-catalyzed allyl transfer, providing an additional layer of orthogonality. [3]It is stable to both acidic and basic conditions used for the cleavage of Boc and Fmoc groups, respectively.
Causality in Experimental Choices: The protection is a standard acylation. The deprotection mechanism involves the formation of a π-allyl palladium complex, followed by nucleophilic capture of the allyl group by a scavenger such as phenylsilane. This regenerates the free amine.
Caption: Workflow for Alloc protection and deprotection of pyrrolidine.
Experimental Protocol: N-Alloc Protection of Pyrrolidine
-
Dissolve pyrrolidine (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add pyridine (1.2 equiv).
-
Slowly add allyl chloroformate (Alloc-Cl, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford N-Alloc-pyrrolidine.
Experimental Protocol: Palladium-Catalyzed Deprotection of N-Alloc-Pyrrolidine
-
Dissolve N-Alloc-pyrrolidine (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Add phenylsilane (3.0 equiv) as the allyl scavenger.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the free pyrrolidine.
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Fluoride-Labile Protection
The Teoc group is exceptionally robust and orthogonal to many other protecting groups. Its cleavage is specifically triggered by a fluoride source, which induces a β-elimination reaction. This unique deprotection condition makes it highly valuable in complex, multi-step syntheses. [4] Causality in Experimental Choices: The protection is a straightforward carbamoylation. Deprotection with a fluoride source like tetrabutylammonium fluoride (TBAF) is highly specific. The fluoride anion attacks the silicon atom, initiating an elimination cascade that liberates the free amine, ethylene, and carbon dioxide. [5]
Caption: Workflow for Teoc protection and deprotection of pyrrolidine.
Experimental Protocol: N-Teoc Protection of Pyrrolidine [6]
-
Dissolve pyrrolidine (1.0 equiv) and triethylamine (1.5 equiv) in DCM.
-
Add 2-(trimethylsilyl)ethoxycarbonyloxysuccinimide (Teoc-OSu, 1.1 equiv).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Dilute with DCM and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to give N-Teoc-pyrrolidine, which can be purified by column chromatography.
Experimental Protocol: Fluoride-Mediated Deprotection of N-Teoc-Pyrrolidine [6]
-
Dissolve N-Teoc-pyrrolidine (1.0 equiv) in tetrahydrofuran (THF).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv).
-
Stir the reaction at room temperature for 1-3 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the free pyrrolidine.
Sulfonyl-Based Protecting Groups: Nosyl (Ns) and Tosyl (Ts)
Sulfonamides like Nosyl and Tosyl offer a different class of nitrogen protection. They are generally very stable to a wide range of conditions, including strongly acidic media. Their removal, however, often requires specific and sometimes harsh conditions.
-
Nosyl (Ns): The Nosyl group is cleaved under nucleophilic aromatic substitution conditions, typically with a thiol and a base. This provides good orthogonality to acid- and base-labile groups.
-
Tosyl (Ts): The Tosyl group is notoriously robust. Its removal often requires harsh conditions such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acids at elevated temperatures. However, milder reductive methods using reagents like samarium(II) iodide have been developed. [7] Causality in Experimental Choices: The strong electron-withdrawing nature of the nitro group in the Nosyl moiety activates the aromatic ring towards nucleophilic attack by a soft nucleophile like thiophenol. The Tosyl group's stability necessitates more powerful reductive methods to cleave the strong S-N bond.
Caption: Workflows for Nosyl and Tosyl protection and deprotection.
Experimental Protocol: N-Nosyl Protection of Pyrrolidine
-
Dissolve pyrrolidine (1.0 equiv) in DCM and cool to 0 °C.
-
Add pyridine (1.5 equiv) followed by 2-nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 equiv).
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to yield N-Ns-pyrrolidine.
Experimental Protocol: Thiolytic Deprotection of N-Nosyl-Pyrrolidine
-
Dissolve N-Ns-pyrrolidine (1.0 equiv) in DMF.
-
Add potassium carbonate (3.0 equiv) and thiophenol (2.0 equiv).
-
Stir the mixture at room temperature for 1-3 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate and brine.
-
Dry and concentrate to give the free pyrrolidine.
Orthogonality in Practice: A Visual Guide
The strategic power of these protecting groups lies in their orthogonality. The following diagram illustrates the selective cleavage of each group in the presence of others, enabling complex synthetic routes.
Caption: Orthogonality of N-protecting groups for pyrrolidine.
Conclusion
The judicious selection of a nitrogen protecting group is a critical decision in the synthesis of pyrrolidine-containing molecules. While Boc remains a valuable and widely used option, a comprehensive understanding of the available alternatives is essential for the modern synthetic chemist. The Cbz, Fmoc, Alloc, Teoc, and sulfonyl-based protecting groups each offer unique advantages in terms of their stability and deprotection conditions. By leveraging the principles of orthogonality, researchers can design more elegant and efficient synthetic routes to complex and medicinally relevant targets. This guide serves as a practical resource to aid in the strategic planning and execution of pyrrolidine synthesis, ultimately accelerating the pace of discovery in drug development and beyond.
References
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
Baran, P. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6527. [Link]
-
Chem-Station. (2019). Teoc Protecting Group. [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. [Link]
-
MDPI. (2024). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. biosynth.com [biosynth.com]
- 3. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Teoc Protecting Group [en.highfine.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic and Toxicological Profile of Azabicyclo[3.1.0]hexane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azabicyclo[3.1.0]hexane Scaffold - A Privileged Structure in Drug Discovery
The azabicyclo[3.1.0]hexane core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry. Its unique conformational constraints offer a powerful tool for designing compounds with high affinity and selectivity for a variety of biological targets. This structural motif is found in a range of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, anti-neurodegenerative, antibacterial, and antiviral properties.[1] Notably, derivatives of this scaffold have been investigated as potent modulators of central nervous system (CNS) targets, such as opioid and dopamine receptors, making them promising candidates for the treatment of pain, depression, and other neuropsychiatric disorders.[2][3]
This guide will focus on two prominent examples of azabicyclo[3.1.0]hexane-containing drug candidates, bicifadine and centanafadine, and compare their pharmacokinetic and toxicological profiles with two established CNS drugs possessing different scaffolds: amisulpride (a substituted benzamide with a pyrrolidine moiety) and sertraline (a selective serotonin reuptake inhibitor with a tetrahydronaphthalene framework). This comparative analysis aims to highlight the potential advantages and liabilities of the azabicyclo[3.1.0]hexane scaffold in the context of modern drug development.
Comparative Pharmacokinetics: A Data-Driven Analysis
A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its successful development. The following sections provide a comparative overview of the pharmacokinetic profiles of our selected compounds, supported by experimental data.
Key Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters for bicifadine, centanafadine, amisulpride, and sertraline. This data allows for a direct comparison of their absorption, distribution, and elimination characteristics.
| Parameter | Bicifadine | Centanafadine (SR) | Amisulpride | Sertraline |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[4] | 1-3 hours | Not specified | 4-10 hours[5][6] |
| Elimination Half-Life (t½) | 1.6 hours (parent drug)[4] | ~4.5 hours[1][7] | ~12 hours[3][8] | 24-32 hours[5][6] |
| Oral Bioavailability | 50-85% (in preclinical species)[9] | Not specified | 48%[3][8] | 44%[10] |
| Metabolism | Primarily by MAO-B and CYP2D6.[11] Major metabolites are a lactam, an acid, and a lactam acid.[4] | Triple monoamine reuptake inhibitor.[2][12] | Minimally metabolized; predominantly excreted unchanged.[3][8] | N-demethylation mainly by CYP2B6; also metabolism by CYP2C19 and others.[10] |
| Excretion | Primarily renal (92% of dose recovered in urine within 24 hours).[4] | Not specified | Primarily renal.[8] | Urine (40-45%) and Feces (40-45%).[10] |
Expert Insights: The azabicyclo[3.1.0]hexane derivatives, bicifadine and centanafadine, exhibit relatively rapid absorption and shorter half-lives compared to amisulpride and sertraline. The shorter half-life of bicifadine may necessitate more frequent dosing, while the sustained-release (SR) formulation of centanafadine is designed to allow for twice-daily administration, improving patient compliance.[1][7] The extensive metabolism of bicifadine contrasts with the minimal metabolism of amisulpride, a factor that can have significant implications for drug-drug interactions. Sertraline's longer half-life allows for once-daily dosing but may also lead to a longer time to reach steady-state concentrations and a prolonged washout period.
Experimental Workflow: In Vitro ADME Profiling
Early assessment of ADME properties is critical for identifying and mitigating potential liabilities in drug candidates. A standard battery of in vitro assays provides essential data to guide lead optimization.
Caption: A typical workflow for in vitro ADME profiling of new chemical entities.
This assay is a cornerstone for predicting in vivo oral absorption of drug candidates.
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation into a polarized monolayer that forms tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).
-
Permeability Assessment:
-
The test compound is added to the apical (A) side of the monolayer.
-
Samples are collected from the basolateral (B) side at various time points.
-
The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound on the apical side.
-
-
-
Efflux Ratio Determination: To assess the involvement of efflux transporters like P-glycoprotein (P-gp), the permeability is also measured in the basolateral-to-apical (B-A) direction. The efflux ratio (Papp B-A / Papp A-B) is then calculated. An efflux ratio greater than 2 is indicative of active efflux.
Comparative Toxicology: Assessing the Safety Profile
A favorable safety profile is a non-negotiable attribute for any successful therapeutic agent. This section compares the toxicological data for the selected compounds and outlines the standard methodologies for safety assessment.
Summary of Toxicological Findings
The following table summarizes the available toxicological information for the selected compounds. It is important to note that direct comparison of LD50 values should be done with caution due to variations in experimental conditions.
| Compound | Acute Toxicity (LD50) | Key Toxicological Findings |
| Bicifadine | Not specified | No serious or severe adverse events were reported in a human study with a single 200 mg oral dose.[4] |
| Centanafadine | Not specified | Generally well-tolerated in clinical trials at doses up to 400 mg/day.[7][13] Common adverse events include decreased appetite, headache, and nausea.[1][7][12] |
| Amisulpride | Not specified | Overdose can be associated with seizures, comatose conditions, agitation, hyperthermia, tachycardia, and QT interval prolongation.[14] |
| Sertraline | Not specified | Overdose can lead to serotonin syndrome, characterized by myoclonus, muscle rigidity, diaphoresis, tremor, hyperreflexia, agitated delirium, and hyperthermia.[15] |
Experimental Workflow: Preclinical Safety Assessment
A tiered approach is employed for preclinical safety assessment, starting with in vitro assays and progressing to in vivo studies in relevant animal models.
Caption: A standard workflow for preclinical toxicological assessment of drug candidates.
This method is used to assess the acute oral toxicity of a substance and provides information for hazard classification.
-
Animal Selection and Acclimatization: Healthy, young adult rodents (typically rats, preferably females) are used. Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Sighting Study: A preliminary sighting study is conducted with a single animal per dose level to determine the appropriate starting dose for the main study.
-
Main Study:
-
A group of animals (typically 5 females) is dosed at a fixed dose level (5, 50, 300, or 2000 mg/kg).
-
The animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
The outcome of the first group determines the dose for the next group. If mortality is observed, the next group is dosed at a lower level. If no mortality is observed, the next group is dosed at a higher level.
-
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The method avoids the use of a large number of animals to determine a precise LD50 value.[16][17]
Conclusion: The Azabicyclo[3.1.0]hexane Scaffold in Perspective
The azabicyclo[3.1.0]hexane scaffold represents a valuable platform for the design of novel therapeutic agents, particularly for CNS disorders. As exemplified by bicifadine and centanafadine, this rigid bicyclic system can be elaborated to yield compounds with desirable pharmacokinetic and safety profiles.
Key Takeaways:
-
Favorable Pharmacokinetics: Azabicyclo[3.1.0]hexane derivatives can be designed to have good oral absorption and brain penetration. Their typically shorter half-lives, when managed with formulation strategies like sustained release, can offer a balance between efficacy and safety.
-
Promising Safety Profile: The clinical data for centanafadine suggests that compounds based on this scaffold can be well-tolerated. However, as with any chemical class, a thorough toxicological evaluation is essential to identify and mitigate potential risks.
-
Advantages over Alternatives: Compared to some established drugs, the azabicyclo[3.1.0]hexane scaffold may offer opportunities to fine-tune pharmacokinetic parameters and potentially avoid specific toxicities associated with other chemical classes. For instance, the minimal metabolism of amisulpride reduces the risk of certain drug-drug interactions, a desirable trait that could potentially be engineered into novel azabicyclo[3.1.0]hexane derivatives.
Ultimately, the success of any drug candidate hinges on a meticulous and data-driven evaluation of its efficacy, pharmacokinetics, and safety. This guide provides a framework and foundational data to aid researchers in the rational design and development of the next generation of therapeutics based on the promising azabicyclo[3.1.0]hexane scaffold.
References
-
Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available from: [Link]
-
Pharmacokinetics, disposition, and metabolism of bicifadine in humans. PubMed. Available from: [Link]
-
Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies. ResearchGate. Available from: [Link]
-
Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults. Otsuka Pharmaceutical. Available from: [Link]
-
Bicifadine. DrugBank. Available from: [Link]
-
52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder. PubMed. Available from: [Link]
-
Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents. Massachusetts General Hospital. Available from: [Link]
-
A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. PubMed. Available from: [Link]
-
PharmGKB summary: sertraline pathway, pharmacokinetics. PubMed Central. Available from: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. Available from: [Link]
-
In vivo toxicology and safety pharmacology. Nuvisan. Available from: [Link]
-
Safety Guidelines. ICH. Available from: [Link]
-
Bicifadine. Wikipedia. Available from: [Link]
-
Sertraline Pathway, Pharmacokinetics. PharmGKB. Available from: [Link]
-
Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration. PubMed Central. Available from: [Link]
-
Amisulpride. Wikipedia. Available from: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]
-
Integrating CNS Safety Evaluation Into General Toxicology Studies. Prisys. Available from: [Link]
-
ADME attribute alignment of marketed CNS drugs and CNS candidates. ResearchGate. Available from: [Link]
-
S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. Available from: [Link]
-
Amisulpride toxicity. LITFL. Available from: [Link]
-
Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey. PubMed. Available from: [Link]
-
Sertraline. Wikipedia. Available from: [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available from: [Link]
-
Sertraline. NCBI Bookshelf. Available from: [Link]
-
ICH: safety. European Medicines Agency. Available from: [Link]
-
CNS Drug Discovery. Domainex. Available from: [Link]
-
In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Scientific Archives. Available from: [Link]
-
423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program. Available from: [Link]
-
Animal models for CNS safety pharmacology under the spotlight. NC3Rs. Available from: [Link]
-
The pharmacokinetics of sertraline in overdose and the effect of activated charcoal. University of Otago. Available from: [Link]
-
Pharmacokinetics and pharmacodynamics of dopamine and norepinephrine in critically ill head-injured patients. PubMed. Available from: [Link]
-
What are the ICH guidelines for non-clinical pharmacology studies?. Patsnap. Available from: [Link]
-
209510Orig1s000. accessdata.fda.gov. Available from: [Link]
-
OECD Acute Oral Toxicity Guidelines. Scribd. Available from: [Link]
-
[Fatal intoxication with amisulpride and presentation of organ distribution]. PubMed. Available from: [Link]
-
Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. Available from: [Link]
-
ICH Safety Guidelines. Scribd. Available from: [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program. Available from: [Link]
Sources
- 1. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centanafadine: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 3. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Amisulpride - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sertraline - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Otsuka Pharmaceutical Submits New Drug Application to U.S. FDA for Centanafadine for the Treatment of ADHD in Children, Adolescents, and Adults | Otsuka US [otsuka-us.com]
- 13. 52-Week Open-Label Safety and Tolerability Study of Centanafadine Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Fatal intoxication with amisulpride and presentation of organ distribution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
Safety Operating Guide
Personal protective equipment for handling 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane
Comprehensive Safety Protocol: Handling 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane
A Senior Application Scientist's Guide to Safe Laboratory Operations
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for the handling of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
The core hazards associated with 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane are derived from its structural components: the electrophilic N-tosylaziridine ring and the bicyclic hexane framework. Aziridines, as a class, are known for their high reactivity and potential health risks.[1] The strained three-membered ring makes them susceptible to nucleophilic attack, a property that is key to their synthetic utility but also a source of their hazardous nature.[1][2] Exposure can lead to irritation of the skin, eyes, and respiratory system.[3][4][5] Some aziridine compounds are also considered potential sensitizers and may have more severe long-term health effects.[5][6] Therefore, a robust safety protocol is not merely a recommendation but a necessity.
Hazard Assessment and Engineering Controls
Before any handling of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane, a thorough risk assessment must be conducted. The primary routes of exposure are dermal contact, inhalation, and accidental ingestion.[7]
Engineering Controls are the first line of defense:
-
Fume Hood: All manipulations of 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane, including weighing, transferring, and reaction setup, must be performed in a certified chemical fume hood. This minimizes the inhalation of any potential dust or vapors.
-
Ventilation: Ensure adequate ventilation in the laboratory.[8] The fume hood provides localized extraction, while good general ventilation protects the overall laboratory environment.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[5][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical for preventing direct contact with the chemical.[1] The following table summarizes the required PPE for handling 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves is mandatory. The inner glove should be a nitrile glove, providing a good balance of chemical resistance and dexterity. The outer glove should be a thicker, more robust material such as neoprene or butyl rubber for added protection against potential splashes and permeation.[5] Gloves must be inspected for any signs of degradation or puncture before use.[9] |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes.[5] In addition, a full-face shield must be worn over the goggles whenever there is a significant risk of splashing, such as during transfers of larger quantities or when working with the material under pressure.[5][6] |
| Body Protection | A flame-resistant laboratory coat with long sleeves and a secure closure is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[6] |
| Respiratory Protection | In most cases, working within a certified fume hood will provide adequate respiratory protection. However, if there is a potential for aerosol generation or if the ventilation is compromised, a NIOSH-approved N95 respirator should be used.[10] For significant spill cleanup or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane is essential to minimize risk.
Preparation and Weighing
-
Donning PPE: Before entering the designated work area, don all required PPE in the correct order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.
-
Fume Hood Preparation: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height.
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use a spatula for transfers and avoid creating dust. If it is a liquid, use a calibrated pipette or syringe.
Reaction Setup and Execution
-
Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use.
-
Controlled Addition: When adding 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.
-
Temperature Control: Be aware of any exothermic potential of the reaction. Use an ice bath or other cooling method as necessary.[5]
-
Inert Atmosphere: For reactions requiring an inert atmosphere, ensure the system is properly purged and maintained.
Post-Reaction Work-up and Purification
-
Quenching: Quench the reaction carefully, especially if reactive reagents are still present.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood. Be mindful of the potential for aerosol formation during solvent evaporation.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][11] Remove any contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[11][12] Hold the eyelids open to ensure complete irrigation. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][11]
-
Spill Cleanup: For small spills, use an absorbent material to contain the spill.[13] For larger spills, evacuate the area and contact your institution's environmental health and safety department. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
All waste containing 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams.
-
Labeling: Clearly label the hazardous waste container with the full chemical name and any other required information according to your institution's guidelines.
-
Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.[8]
Workflow for Handling 3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane
Sources
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. img.guidechem.com [img.guidechem.com]
- 6. generalfinishes.com [generalfinishes.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. gerpac.eu [gerpac.eu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. bu.edu [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
